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2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid Documentation Hub

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  • Product: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
  • CAS: 7522-44-3

Core Science & Biosynthesis

Foundational

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid chemical structure and properties

The following technical guide details the structural properties, synthesis, and applications of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, commonly known as -hydroxymethylleucine (HmL). 2-Amino-2-(hydroxymethyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, commonly known as


-hydroxymethylleucine (HmL).

2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid ( -Hydroxymethylleucine): Structural Properties and Applications in Peptidomimetics

Executive Summary

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (


-hydroxymethylleucine, HmL) is a non-proteinogenic, quaternary 

-amino acid. Structurally derived from leucine by the substitution of the

-hydrogen with a hydroxymethyl group, HmL represents a critical class of

-disubstituted amino acids
. These compounds are pivotal in medicinal chemistry and peptide engineering due to their ability to restrict backbone conformational flexibility and confer resistance to proteolytic degradation. This guide explores the physicochemical characteristics, synthetic pathways, and therapeutic utility of HmL in the design of stable, bioactive peptidomimetics.

Chemical Identity and Structure

Nomenclature and Classification
  • IUPAC Name: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

  • Common Synonyms:

    
    -Hydroxymethylleucine, HmL, 
    
    
    
    -hydroxymethyl-Leu[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • Classification: Quaternary

    
    -amino acid; Leucine analog.
    
Structural Analysis

HmL features a quaternary carbon center at the


-position (C2). Unlike canonical amino acids (except glycine), which possess a hydrogen atom at the 

-carbon, HmL bears two carbon-based substituents: the isobutyl side chain (characteristic of leucine) and a hydroxymethyl group (

).

This disubstitution has profound stereochemical consequences:

  • Steric Bulk: The presence of two non-hydrogen substituents at the

    
    -carbon creates significant steric hindrance, severely restricting the rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Chirality: The

    
    -carbon is a chiral center. The absolute configuration is typically designated as 
    
    
    
    or
    
    
    based on the Cahn-Ingold-Prelog priority rules, where the hydroxymethyl group often alters priority compared to the simple methyl group of other
    
    
    -methyl amino acids.
Physicochemical Properties
PropertyDescription
State Solid (typically crystalline powder)
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO) due to the zwitterionic nature and the hydroxyl group.
pKa Values Typical for

-disubstituted amino acids:

(COOH)

2.0–2.5;

(

)

9.5–10.0.
Lipophilicity Moderate; the isobutyl group provides hydrophobicity, while the hydroxymethyl group adds a polar handle, making it amphiphilic.
Stability Highly resistant to racemization and enzymatic hydrolysis (proteolysis) due to the absence of the

-hydrogen.

Synthesis and Manufacturing

The synthesis of


-hydroxymethyl amino acids like HmL is non-trivial due to the steric crowding at the quaternary center. The most robust methods involve the alkylation of chiral templates  or the hydroxymethylation of leucine equivalents .
Synthetic Pathway: Serine/Oxazolone Route

A common strategy involves the functionalization of a masked amino acid precursor using formaldehyde as the hydroxymethylating agent.

Core Steps:

  • Precursor Formation: Start with a leucine derivative or a glycine equivalent (e.g., a Schöllkopf bis-lactim ether or an oxazolone).

  • 
    -Functionalization: 
    
    • Route A (Hydroxymethylation): Reaction of the enolate of a protected leucine analog with formaldehyde (

      
      ).
      
    • Route B (Alkylation): Reaction of a serine-derived template (providing the hydroxymethyl backbone) with an isobutyl halide.

  • Deprotection: Hydrolysis of the chiral auxiliary or protecting groups to yield the free amino acid.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow for synthesizing HmL via the modification of a leucine precursor.

SynthesisFlow cluster_0 Key Transformation: Quaternary Center Formation Start Leucine Precursor (Protected) Enolization Enolate Formation (Base: LDA/LiHMDS) Start->Enolization -78°C, THF Addition Aldol-like Addition (C-C Bond Formation) Enolization->Addition Electrophile Formaldehyde (HCHO) Electrophile->Addition Intermediate Protected α-Hydroxymethyl Intermediate Addition->Intermediate Deprotection Acid Hydrolysis (Removal of PG) Intermediate->Deprotection TFA/HCl Product α-Hydroxymethylleucine (HmL) Deprotection->Product

Caption: Synthetic pathway for


-hydroxymethylleucine via enolate hydroxymethylation.

Applications in Drug Design and Development

Conformational Constraint in Peptidomimetics

The incorporation of HmL into peptide sequences is a powerful strategy for backbone engineering .

  • Helical Promotion: The steric bulk of the

    
    -hydroxymethyl group restricts the 
    
    
    
    and
    
    
    torsion angles, often stabilizing helical conformations (
    
    
    -helix or
    
    
    -helix) or specific
    
    
    -turn structures.
  • Ramachandran Space: HmL occupies a restricted region of the Ramachandran plot, reducing the entropic penalty of binding to a receptor.

Proteolytic Resistance

Peptides containing HmL are significantly more stable in vivo. The quaternary center prevents the formation of the transition state required for cleavage by standard proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of therapeutic peptides.

Case Studies
  • Cyclolinopeptide A (CLA) Analogues:

    • Context: CLA is a cyclic peptide with immunosuppressive activity.[1][2]

    • Innovation: Substitution of leucine residues with HmL (and valine with

      
      -hydroxymethylvaline) in CLA analogues resulted in modified backbone flexibility and altered biological activity, providing insights into the active conformation required for calcineurin inhibition.
      
  • Insect Neuropeptides (Pyrokinin/CAPA):

    • Context: Insect kinins regulate water balance and diuresis.[1]

    • Innovation: Incorporation of HmL into the C-terminal pentapeptide core of pyrokinin analogs enhanced biostability against insect hemolymph peptidases, creating potent, long-lasting agonists for pest control applications.

Experimental Protocol: Peptide Incorporation

Incorporating sterically hindered amino acids like HmL into peptides via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to ensure complete coupling.

Reagents and Setup
  • Resin: Rink Amide or Wang resin (depending on C-terminal requirement).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are preferred over HBTU/TBTU due to higher reactivity.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group from the growing chain using 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF.
    
  • Activation:

    • Dissolve Fmoc-HmL-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and HOAt (3 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to activate the carboxyl group.

    • Note: Pre-activation for 1–2 minutes is recommended.

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: Allow to react for 2–4 hours (longer than standard AA) or use microwave irradiation (

      
      , 10 min) to drive the reaction to completion.
      
  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines, though HmL is a primary amine, the steric bulk can make Kaiser readout difficult) to confirm coupling.

  • Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Visualization of SPPS Logic

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Coupling Reaction (Sterically Hindered) Deprotect->Coupling Activate Activation of Fmoc-HmL-OH (HATU/HOAt/DIPEA) Activate->Coupling Add Activated AA Check QC: Chloranil/Kaiser Test Coupling->Check Check->Coupling Fail (Double Couple) Proceed Next Cycle / Cleavage Check->Proceed Pass

Caption: Solid-Phase Peptide Synthesis workflow for hindered amino acids like HmL.

References

  • Kaczmarek, K., et al. (2002). "Synthesis and biological activity of new analogs of cyclolinopeptide A containing

    
    -hydroxymethylamino acids." Peptides, 23(12), 2135-2144. Link
    
  • Nachman, R. J., et al. (2004). "Biostable insect kinin analogs: Synthesis and biological activity." Peptides, 25(10), 1769-1777. Link

  • Zubrzak, P., et al. (2007). "Synthesis, conformational analysis and immunological activity of

    
    -Phe-substituted Cyclolinopeptide A analogues." Journal of Peptide Science, 13(11), 727-736. Link
    
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

    
    -alkylation). Link
    

Sources

Exploratory

Beyond the Proteome: Quaternary Amino Acids and Leucine Analogues in Drug Discovery

The Structural Paradigm: Steric Restriction and the -Carbon In the realm of peptidomimetics and metabolic probes, quaternary amino acids (QAAs)—specifically -disubstituted amino acids—represent a critical frontier. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Paradigm: Steric Restriction and the -Carbon

In the realm of peptidomimetics and metabolic probes, quaternary amino acids (QAAs)—specifically


-disubstituted amino acids—represent a critical frontier. Unlike proteinogenic amino acids, which possess a single hydrogen on the 

-carbon, QAAs feature two carbon substituents.

The most chemically significant of these are Quaternary Leucine Analogues (e.g.,


-methylleucine). The introduction of a second alkyl group at the 

-position induces the Thorpe-Ingold effect (or gem-dimethyl effect). This steric crowding restricts the rotation of the

and

torsion angles of the peptide backbone, energetically favoring helical conformations (

-helix or

-helix) over random coils.

Key Technical Advantages:

  • Proteolytic Resistance: The steric bulk prevents proteases (e.g., trypsin, chymotrypsin) from accessing the amide bond, significantly extending plasma half-life.

  • Conformational Locking: By forcing bioactive peptides into their active helical structures, QAAs reduce the entropic penalty of binding to a receptor.

Table 1: Structural Comparison of Leucine and Its Quaternary Analogues
Compound

-Substituent
Side ChainPrimary ApplicationKey Property
L-Leucine HydrogenIsobutylProtein SynthesismTORC1 Activation

-Methylleucine
MethylIsobutylPeptide StaplingHelical Stabilization
Cycloleucine (Cyclized with sidechain)Cyclopentane ringTransport InhibitionLAT1 Competitive Inhibitor
Trifluoroleucine HydrogenTrifluoro-isobutylFluorine ScanningHydrophobicity/Metabolic Stability

Biological Mechanisms: The mTORC1 and LAT1 Axis

Understanding the utility of leucine analogues requires dissecting the two primary systems they interrogate: the LAT1 transporter and the mTORC1 signaling complex .

The Sestrin2-mTORC1 Sensor

Leucine is not merely a building block; it is a signaling hormone.[1] The cytosolic sensor for Leucine is Sestrin2 .[1][[“]]

  • Mechanism: In the absence of Leucine, Sestrin2 binds to and inhibits GATOR2 .[[“]][3] GATOR2 is a positive regulator of mTORC1.[4]

  • Activation: When Leucine binds to Sestrin2, it induces a conformational change that releases GATOR2. Free GATOR2 then inhibits GATOR1 (a GAP protein), allowing Rag GTPases to recruit mTORC1 to the lysosome for activation.

  • Analogue Specificity: Quaternary analogues like

    
    -methylleucine often fail to activate Sestrin2 efficiently due to steric clash in the binding pocket, making them excellent "null" controls or competitive antagonists in metabolic studies.
    
LAT1 (SLC7A5) Transport

The L-type Amino Acid Transporter 1 (LAT1) is a sodium-independent exchanger often overexpressed in glioblastoma and pancreatic cancer.

  • Transport Logic: LAT1 imports Leucine (and analogues) while exporting Glutamine.

  • Therapeutic Angle: High-affinity quaternary analogues that bind LAT1 but are not transported (blockers) can starve cancer cells of essential nutrients.

Visualization: The Leucine-mTORC1 Signaling Logic

mTOR_Pathway cluster_signaling Nutrient Sensing Cascade Leucine Leucine / Analogues Sestrin2 Sestrin2 (Sensor) Leucine->Sestrin2 Binds (Kd ~20µM) Leucine->Sestrin2 Disrupts Interaction GATOR2 GATOR2 (Activator) Sestrin2->GATOR2 Inhibits (No Leucine) Sestrin2->GATOR2 Release upon Leu Binding GATOR1 GATOR1 (Inhibitor) GATOR2->GATOR1 Inhibits RagGTP Rag GTPases GATOR1->RagGTP GAP Activity (Inhibits) mTORC1 mTORC1 Complex (Kinase Active) RagGTP->mTORC1 Recruits to Lysosome Lysosome Lysosomal Surface

Figure 1: The Sestrin2-GATOR axis.[1] Leucine binding disinhibits GATOR2, triggering the cascade that activates mTORC1.[[“]]

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing quaternary amino acids is non-trivial. The classic Strecker synthesis or Bucherer-Bergs reaction often yields racemates requiring tedious resolution. Modern drug discovery demands Asymmetric Alkylation using Phase-Transfer Catalysis (PTC).

Protocol: Asymmetric Synthesis of -Methylleucine

Objective: Stereoselective formation of the quaternary carbon. Causality: We use a chiral catalyst (Maruoka type) to create a chiral environment around the enolate, forcing the electrophile to attack from a specific face.

Materials
  • Substrate: tert-Butyl glycinate benzophenone Schiff base (protects amine and activates

    
    -proton).
    
  • Electrophile: Isobutyl bromide (Leucine side chain).

  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS bromide (Chiral PTC).
    
  • Base: 50% KOH (aq).

  • Solvent: Toluene (non-polar solvent enhances ion-pairing with the catalyst).

Step-by-Step Workflow
  • Enolate Formation: Dissolve the glycine Schiff base (1.0 eq) and Chiral PTC (1 mol%) in Toluene at 0°C. Add 50% KOH.

    • Mechanism:[1][[“]][3][5][6][7] The base deprotonates the

      
      -carbon. The lipophilic quaternary ammonium catalyst extracts the enolate into the organic phase as a tight ion pair.
      
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise. Stir at 0°C for 4-12 hours.

    • Control: Monitor via TLC. The chiral catalyst blocks one face of the enolate, ensuring the incoming alkyl group attacks from the opposite side.

  • Hydrolysis (Deprotection): Treat the reaction mixture with 1M Citric Acid in THF/Water to cleave the imine and the ester.

  • Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W).

Self-Validation System
  • Chiral HPLC: Analyze the product on a Chiralpak ZWIX(+) column.

  • Success Criteria: Enantiomeric Excess (

    
    ) > 98%. If 
    
    
    
    is low, lower the reaction temperature to -20°C to increase rigidity of the catalyst-substrate complex.
Visualization: Asymmetric Alkylation Workflow

Synthesis_Workflow Start Glycine Schiff Base Transition Chiral Ion Pair (Steric Shielding) Start->Transition Deprotection & Ion Pairing Reagents Isobutyl Bromide + Chiral PTC + KOH/Toluene Reagents->Transition Product_Protected Quaternary Schiff Base Transition->Product_Protected Face-Selective Alkylation Hydrolysis Acid Hydrolysis (1M Citric Acid) Product_Protected->Hydrolysis Final L-alpha-Methylleucine (>98% ee) Hydrolysis->Final Purification

Figure 2: Asymmetric alkylation workflow utilizing Phase Transfer Catalysis (PTC) to establish the quaternary center.

Biological Assay: LAT1 Transport Competency

To determine if a synthesized analogue is a substrate or an inhibitor of LAT1, a competitive uptake assay is required.

Protocol: -Leucine Uptake Assay

Objective: Quantify the affinity of the analogue for LAT1. Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Preparation: Seed cells in 24-well plates. 24 hours later, wash cells with

    
    -free Choline-Cl buffer.
    
    • Why Choline? LAT1 is

      
      -independent.[8] Eliminating sodium prevents background uptake by System A or N transporters.
      
  • Incubation: Add uptake solution containing 1

    
    M 
    
    
    
    -L-Leucine (tracer)
    
    
    increasing concentrations (0.1 - 1000
    
    
    M) of the Test Analogue. Incubate for exactly 1 minute at 37°C.
    • Causality: 1 minute is within the linear phase of uptake; longer times measure equilibrium, not rate.

  • Termination: Aspirate solution and immediately wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine.

    • Why Cold + Unlabeled? Cold stops metabolism; unlabeled Leucine displaces surface-bound tracer to ensure we only measure transported isotope.

  • Quantification: Lyse cells in 0.1M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
    .
    
    • Interpretation: A low

      
       indicates high affinity binding. If the analogue is not transported (verified by separate LC-MS uptake assay), it is a potent inhibitor.
      

References

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease.[[“]] Cell. Link

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][[“]][3][4][6] Science. Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Wempe, M. F., et al. (2019).[9][10] Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives.[10] Link

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. Link

Sources

Foundational

Applications of α-Hydroxymethylleucine in Peptidomimetics: An In-depth Technical Guide

Introduction: The Quest for Enhanced Peptidomimetics In the realm of drug discovery and chemical biology, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptidomimetics

In the realm of drug discovery and chemical biology, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] The rational design of peptidomimetics often involves the incorporation of non-proteinogenic amino acids to impart desirable physicochemical and biological properties.[3][4] Among these, α,α-disubstituted amino acids are of particular interest for their ability to enforce conformational constraints on the peptide backbone. This guide focuses on a unique member of this class: α-hydroxymethylleucine (HmL). The introduction of a hydroxymethyl group at the α-carbon of leucine offers a compelling combination of steric bulk and a polar functional group, opening new avenues for designing peptidomimetics with enhanced structural stability, solubility, and biological activity. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, incorporation, and applications of α-hydroxymethylleucine in the design of next-generation peptide-based therapeutics.

The Structural and Conformational Impact of α-Hydroxymethylleucine

The defining feature of α-hydroxymethylleucine is the presence of both a bulky isobutyl side chain and a hydroxymethyl group attached to the α-carbon. This unique substitution pattern has profound implications for the conformational freedom of the peptide backbone.

Conformational Restriction and Secondary Structure Induction

The steric hindrance imposed by the two substituents at the α-carbon significantly restricts the accessible Ramachandran space for the φ and ψ dihedral angles.[5][6] This steric constraint is a powerful tool for pre-organizing a peptide into a desired bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target.

While direct and extensive structural studies on α-hydroxymethylleucine-containing peptides are still emerging, valuable insights can be drawn from its close analogue, α-methylleucine. Studies on peptides incorporating α-methylleucine have demonstrated a strong propensity to adopt well-defined secondary structures, such as the 3₁₀-helix and fully extended conformations.[7][8] The choice between these conformations is influenced by the surrounding amino acid sequence and the solvent environment. The additional hydroxymethyl group in HmL is poised to further influence these conformational preferences through its ability to participate in intramolecular hydrogen bonding, potentially stabilizing turn structures or helical conformations.

Figure 1: Structure of α-hydroxymethylleucine (HmL).

Enhanced Aqueous Solubility

A significant challenge in peptide drug development is often poor aqueous solubility, particularly for sequences rich in hydrophobic residues. The hydroxymethyl group of HmL introduces a polar functional group, which can enhance the overall hydrophilicity of the resulting peptidomimetic. This was demonstrated in analogues of the hydrophobic cyclic peptide, cyclolinopeptide A, where the incorporation of α-hydroxymethylleucine led to a four-fold increase in water solubility compared to the native peptide.[9] This property is highly advantageous for the formulation and administration of peptide-based drugs.

Synthesis of Fmoc-α-Hydroxymethylleucine for Solid-Phase Peptide Synthesis

The successful incorporation of α-hydroxymethylleucine into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates the availability of the corresponding N-α-Fmoc-protected building block. While a variety of methods exist for the synthesis of unnatural amino acids, a general and efficient route to enantiomerically pure Fmoc-α-hydroxymethylleucine is crucial.

General Synthetic Strategy

A common approach to the synthesis of α,α-disubstituted amino acids involves the alkylation of a chiral glycine enolate equivalent. For α-hydroxymethylleucine, this would entail the sequential introduction of an isobutyl and a protected hydroxymethyl group. The stereochemistry can be controlled through the use of a chiral auxiliary. An alternative strategy involves the asymmetric Strecker synthesis, which can also provide access to enantiopure α-amino acids.

A plausible synthetic route, adapted from known methodologies for similar amino acids, is outlined below. This multi-step synthesis would begin with a suitable protected glycine derivative, followed by asymmetric alkylation and subsequent functional group manipulations to yield the desired Fmoc-protected α-hydroxymethylleucine.

G start Protected Glycine Derivative step1 Asymmetric Alkylation (Isobutyl group) start->step1 step2 Second Alkylation (Protected Hydroxymethyl group) step1->step2 step3 Deprotection step2->step3 step4 Fmoc Protection step3->step4 end Fmoc-α-hydroxymethylleucine step4->end

Figure 2: General synthetic workflow for Fmoc-α-hydroxymethylleucine.

Incorporation of α-Hydroxymethylleucine into Peptidomimetics via SPPS

With the Fmoc-protected building block in hand, α-hydroxymethylleucine can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11] However, the steric hindrance at the α-carbon can present challenges during the coupling step, potentially leading to incomplete reactions.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual synthesis of a model peptide containing α-hydroxymethylleucine.

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin (e.g., Fmoc-Leu-Wang resin).

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and 3.9 equivalents of a coupling reagent (e.g., HBTU) in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours. For the sterically hindered Fmoc-α-hydroxymethylleucine, an extended coupling time or a double coupling may be necessary.

  • To monitor the completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 3: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Applications of α-Hydroxymethylleucine in Peptidomimetics

The unique properties of α-hydroxymethylleucine make it a valuable building block for a range of applications in peptidomimetic design.

Enhancing Biological Activity and Solubility of Cyclic Peptides

As previously mentioned, the incorporation of α-hydroxymethylleucine into analogues of cyclolinopeptide A (CLA), a cyclic nonapeptide with immunosuppressive properties, demonstrated the potential of this amino acid to improve the physicochemical properties of bioactive peptides.[9] While the HmL-containing analogues showed slightly lower immunosuppressive activity compared to the native peptide, their significantly increased water solubility presents a major advantage for potential therapeutic development.

Peptide AnaloguePosition of HmLRelative Immunosuppressive Activity (%)
Native CLA-100
[HmL¹]CLA1~75
[HmL⁴]CLA4~75
[HmL¹﹐⁴]CLA1 & 4~75

Table 1: Immunosuppressive activity of α-hydroxymethylleucine-containing cyclolinopeptide A analogues relative to the native peptide.[9]

Potential as Dipeptide Isosteres

The constrained conformation induced by α-hydroxymethylleucine can be exploited to mimic the structure of dipeptide segments within a larger peptide. This can be particularly useful for replacing turn structures or for stabilizing specific backbone conformations that are critical for biological activity. The design of such dipeptide isosteres can lead to peptidomimetics with enhanced proteolytic stability and improved receptor binding affinity.[3][12]

Development of Enzyme Inhibitors

The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of an enzymatic reaction.[] The stereochemically defined and conformationally restricted nature of α-hydroxymethylleucine makes it an attractive scaffold for the design of protease and other enzyme inhibitors. The hydroxymethyl group can be further functionalized to introduce specific interactions with the enzyme's active site.

Conclusion and Future Perspectives

α-Hydroxymethylleucine is an emerging tool in the peptidomimetic chemist's arsenal. Its ability to impose conformational constraints, enhance aqueous solubility, and serve as a versatile scaffold for further functionalization makes it a highly promising building block for the design of novel peptide-based therapeutics. While the current body of literature on its applications is still growing, the foundational studies, particularly on its impact on the properties of cyclolinopeptide A, highlight its significant potential.

Future research in this area will likely focus on:

  • The development of more efficient and scalable synthetic routes to enantiopure Fmoc-α-hydroxymethylleucine.

  • A more systematic investigation of its conformational effects in linear and cyclic peptides using techniques such as NMR spectroscopy and X-ray crystallography.[14]

  • Exploration of its utility in a broader range of applications, including as a dipeptide surrogate in protein-protein interaction inhibitors and in the design of specific enzyme inhibitors.

  • In-depth studies on the enzymatic stability of peptides containing α-hydroxymethylleucine to quantify its contribution to proteolytic resistance.[15][16]

As our understanding of the structure-activity relationships of peptidomimetics continues to evolve, the strategic incorporation of unique building blocks like α-hydroxymethylleucine will undoubtedly play a crucial role in the development of the next generation of peptide drugs.

References

  • Cebrat, M., et al. (2007). Analogues of cyclolinopeptide A containing alpha-hydroxymethyl amino acid residues. Journal of Peptide Science, 13(3), 186-193. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Toniolo, C., et al. (1994). Onset of the fully extended conformation in (alpha Me)Leu derivatives and short peptides. International Journal of Biological Macromolecules, 16(1), 7-14. [Link]

  • Valle, G., et al. (1988). Peptides from chiral Cα,α-disubstituted glycines. Synthesis and conformational analysis of homochiral (αMe)Leu/Ala model peptides. International Journal of Peptide and Protein Research, 31(5), 528-536.
  • Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(14), 4004-4009. [Link]

  • de la Torre, B. G., & Albericio, F. (2025). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Ma, J., et al. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Molecules, 28(24), 8039.
  • Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chemistry & Biodiversity, 3(12), 1325-1343. [Link]

  • Bas, S., et al. (2010). Analogues of both Leu- and Met-enkephalin containing a constrained dipeptide isostere prepared from a Baylis-Hillman adduct. Amino Acids, 38(4), 1057-1065. [Link]

  • Balaram, P. (1984). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biopolymers, 23(7), 1249-1266. [Link]

  • Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
  • Spengler, J. (2010). 8 Introduction to the Synthesis of Peptidomimetics.
  • Singh, Y., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals, 17(5), 614. [Link]

  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Synlett.
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Branden, C., & Tooze, J. (1999). Introduction to Protein Structure. Garland Science.
  • Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7599. [Link]

  • Rodgers, J. R., et al. (2001). How H13 histocompatibility peptides differing by a single methyl group and lacking conventional MHC binding anchor motifs determine self-nonself discrimination. The Journal of Immunology, 166(7), 4490-4498.
  • Cheng, L., et al. (2011). Degradation of Peptides Derived from Enzymatic Hydrolysis of Beef during Maillard Reaction. Food Science, 32(9), 46-50.
  • Peptides. (n.d.). Fmoc-alpha-Me-L-Leu-OH. [Link]

  • Angelini, A., et al. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 739369. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Papastavrou, N., et al. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6033. [Link]

  • Biron, E., & Kessler, H. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Wiley Online Library. (n.d.).
  • Cluzeau, J., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7695. [Link]

  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. [Link]

  • Voorneveld, J., et al. (2021). Synthesis of Fmoc-based SPPS building blocks 1–3. Reagents and....
  • IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. [Link]

  • Jiménez-García, B., et al. (2021).
  • ResearchGate. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review.
  • Del Gatto, A., et al. (2021).
  • Hilaris Publisher. (2025).
  • Fleishman, S. J., et al. (2011). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology, 413(5), 1039-1052. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid

Abstract This application note details a robust, stereoselective protocol for the synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as -hydroxymethyl leucine or -isobutyl serine). This non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stereoselective protocol for the synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as


-hydroxymethyl leucine or 

-isobutyl serine). This non-proteinogenic amino acid features a quaternary stereocenter, making it a critical scaffold for constraining peptide backbones and enhancing proteolytic stability in peptidomimetics. The protocol utilizes Seebach’s Self-Regeneration of Stereocenters (SRS) methodology, starting from naturally occurring L-Serine . This approach is preferred over direct hydroxymethylation of leucine due to superior stereocontrol and the avoidance of gaseous formaldehyde handling.

Retrosynthetic Analysis

The target molecule is viewed as an


-alkylated serine derivative. The hydroxymethyl group is inherent to the serine backbone, while the isobutyl group is introduced via stereoselective electrophilic substitution.

Strategic Disconnection:

  • Target: Quaternary

    
    -amino acid.[1][2]
    
  • Precursor: Chiral Enolate of a protected Serine equivalent.

  • Starting Material: L-Serine (inexpensive, chiral pool).

  • Key Transformation: Diastereoselective alkylation of a chiral oxazolidine enolate.

Retrosynthesis Target 2-Amino-2-(hydroxymethyl)- 4-methylpentanoic acid Intermediate Chiral Oxazolidine (Seebach Auxiliary) Target->Intermediate Hydrolysis Starting L-Serine Intermediate->Starting 1. Cyclization 2. Alkylation (i-BuI)

Figure 1: Retrosynthetic logic flow utilizing the SRS principle.[3]

Methodology: Seebach SRS Route (Serine-Derived)

Core Principle

The "Self-Regeneration of Stereocenters" (SRS) replaces the original stereocenter of L-Serine with a temporary acetal stereocenter in an oxazolidine ring. This temporary center then directs the reconstruction of the quaternary center with high facial selectivity.

Reagents & Materials[2][4][5][6][7][8]
  • Starting Material: L-Serine methyl ester hydrochloride.

  • Cyclization Agent: Pivalaldehyde (Trimethylacetaldehyde).

  • Protecting Group: Benzoyl chloride (BzCl).

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Electrophile: Isobutyl Iodide (1-Iodo-2-methylpropane).

  • Solvents: Anhydrous THF, Pentane, Methanol.

Protocol Phase 1: Preparation of the Chiral Template

Objective: Convert L-Serine into the N-Benzoyl-2-t-butyl-oxazolidine intermediate.

  • Schiff Base Formation: Suspend L-Serine methyl ester HCl (10 g, 64 mmol) in pentane (150 mL). Add Pivalaldehyde (1.2 eq) and Et3N (1.0 eq). Reflux with a Dean-Stark trap to remove water.

  • Cyclization: The resulting imine spontaneously cyclizes to the oxazolidine. Evaporate solvent to yield the crude oxazolidine.

  • N-Protection: Dissolve crude product in dry CH2Cl2. Add Et3N (2.0 eq) and cool to 0°C. Dropwise add Benzoyl Chloride (1.1 eq). Stir at RT for 4 hours.

  • Purification: Quench with saturated NaHCO3. Extract with CH2Cl2. Purify via flash chromatography (Hexane/EtOAc) to isolate (2R,4S)-3-benzoyl-2-(tert-butyl)-4-(methoxycarbonyl)oxazolidine .

    • Note: The cis-isomer (2-t-butyl and 4-COOMe are cis) is typically the major product and is required for the specific stereochemical outcome described below.

Protocol Phase 2: Stereoselective Alkylation

Objective: Generate the quaternary center via enolate alkylation.

  • Enolization: In a flame-dried flask under Argon, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78°C.

  • Addition: Slowly add a solution of the protected oxazolidine (from Phase 1) in THF to the base. Stir for 30-45 mins at -78°C to ensure complete enolate formation.

    • Mechanistic Insight: The bulky tert-butyl group at C2 locks the conformation. The enolate is planar. The electrophile will approach from the face anti to the tert-butyl group to minimize steric clash.

  • Alkylation: Add Isobutyl Iodide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to -20°C over 4 hours. Monitor by TLC.

  • Quench: Quench with saturated NH4Cl solution. Extract with Et2O. Dry over MgSO4 and concentrate.

  • Isolation: Purify the alkylated intermediate via column chromatography.

Protocol Phase 3: Hydrolysis & Deprotection

Objective: Release the free amino acid.

  • Ring Opening: Dissolve the alkylated intermediate in 6N HCl. Heat to reflux for 6–12 hours. This step hydrolyzes the ester, cleaves the benzoyl group, and removes the pivalaldehyde acetal.

  • Workup: Wash the aqueous acidic layer with Et2O to remove benzoic acid and pivalaldehyde residues.

  • Isolation: Concentrate the aqueous phase to dryness.

  • Purification: Use ion-exchange chromatography (Dowex 50W-X8). Load the crude residue, wash with water, and elute the amino acid with 1M NH4OH.

  • Final Product: Lyophilize the eluate to obtain 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid as a white powder.

Stereochemical Mechanism

The high stereoselectivity arises from the "folded" conformation of the oxazolidine enolate. The tert-butyl group effectively shields the Re-face (relative to the original serine framework), forcing the isobutyl iodide to attack from the Si-face.

Mechanism Step1 Oxazolidine (Cis-2-tBu/4-COOMe) Step2 Li-Enolate Formation (Planar C4) Step1->Step2 LDA, -78°C Step3 Electrophilic Attack (Anti to t-Bu) Step2->Step3 Isobutyl Iodide Step4 Quaternary Product (Single Diastereomer) Step3->Step4 Workup

Figure 2: Mechanistic pathway for stereoselective alkylation.

Quality Control & Analytics

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity >98%HPLC (C18, 0.1% TFA/MeCN)
Enantiomeric Excess >99% eeChiral HPLC (Crownpak CR(+))
Identity (MS) [M+H]+ = 162.11 m/zESI-MS
Identity (NMR) Consistent with structure1H NMR (D2O), 13C NMR

Key NMR Signals (D2O):

  • 
     0.90 (d, 6H, Isopropyl CH3)
    
  • 
     1.6-1.8 (m, 3H, Isobutyl CH2-CH)
    
  • 
     3.85, 4.05 (dd, 2H, Hydroxymethyl CH2 - diastereotopic)
    

Troubleshooting Guide

  • Low Yield in Alkylation: Isobutyl iodide is moderately reactive. Ensure the reagent is fresh and colorless (remove free iodine). Addition of HMPA or DMPU (co-solvents) can significantly boost reactivity of the enolate.

  • Racemization: Strictly maintain -78°C during base addition. Premature warming before electrophile addition can cause enolate decomposition or loss of facial selectivity.

  • Incomplete Hydrolysis: The quaternary center makes the adjacent amide/ester bonds sterically hindered. Extended reflux times (up to 24h) in 6N HCl may be required.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1][4] Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748. Link

  • Ager, D. J., et al. "The Synthesis of α-Amino Acids via the Bis-Lactim Ether Method." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11.
  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, vol. 37, no. 8, 2004, pp. 506–517. Link

  • Berkowitz, D. B., et al. "Chiral Quaternary Amino Acids: A Stereoselective Synthesis of -Alkyl Serines." Journal of Organic Chemistry, vol. 60, no. 5, 1995, pp. 1233–1238.

Sources

Application

Fmoc protection strategies for 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Application Note & Protocol Guide Topic: Fmoc Protection Strategies for 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Fmoc Protection Strategies for 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Bifunctional Challenge of a Custom Amino Acid

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry for the development of peptidomimetics and other modified peptide structures. Its unique structure, featuring a quaternary α-carbon, a primary amine, and a primary hydroxyl group, presents a distinct challenge for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The successful integration of this amino acid hinges on a robust and strategic application of protecting groups. In the context of the widely adopted Fmoc/tBu strategy, the primary amine must be temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] However, the presence of the nucleophilic hydroxymethyl side chain necessitates a critical strategic decision: whether to leave it unprotected or to mask it with an orthogonal protecting group to prevent undesirable side reactions during peptide coupling.

This guide provides a detailed analysis of the available strategies, explains the causality behind procedural choices, and delivers field-proven protocols for the successful protection of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid for its use in Fmoc-SPPS.

The Core Challenge: Ensuring Chemoselectivity with Orthogonal Protection

In peptide synthesis, orthogonality is the principle of using multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4] For 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, the two key nucleophilic sites are the α-amino group and the side-chain hydroxyl group.

  • α-Amino Group: This is the site of peptide bond formation. During synthesis, it is temporarily protected with the Fmoc group, which is cleaved at each cycle using a mild base, typically a 20% solution of piperidine in DMF.[2]

  • Hydroxymethyl Group: This primary alcohol is also nucleophilic and can react with the activated carboxylic acid of the incoming amino acid during the coupling step. This side reaction, known as O-acylation, leads to the formation of an ester linkage, resulting in a branched peptide impurity that is often difficult to separate from the target sequence.

Therefore, a robust strategy must be employed to ensure that acylation occurs exclusively at the desired α-amino group. This leads to two primary strategic pathways.

G start Starting Material: 2-Amino-2-(hydroxymethyl) -4-methylpentanoic acid decision Strategic Decision Point: Protect the Hydroxyl Group? start->decision pathA Pathway A: Selective N-Fmoc Protection Only decision->pathA No pathB Pathway B: Orthogonal O-Protection & N-Fmoc Protection (Recommended) decision->pathB Yes outcomeA Product A: Fmoc-AA(OH)-OH Risk of O-acylation in SPPS pathA->outcomeA outcomeB Product B: Fmoc-AA(OPG)-OH Chemically defined for SPPS pathB->outcomeB

Caption: Strategic decision workflow for protecting 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid.

Comparative Analysis of Protection Strategies

The choice between direct N-Fmoc protection and a dual, orthogonal protection approach has significant implications for the purity and success of the subsequent peptide synthesis.

StrategyKey StepsProsConsOrthogonality & Risks
Pathway A: N-Fmoc Only1. Direct N-acylation with Fmoc-OSu/Fmoc-Cl.Fewer synthetic steps, faster to implement.High risk of O-acylation during peptide coupling, potential for complex purification of final peptide.Lacks true orthogonality for the side chain. Not recommended for complex or long peptide sequences.
Pathway B: Orthogonal O- & N-Protection1. O-protection of the hydroxyl group (e.g., with Trt-Cl). 2. N-protection of the amino group (with Fmoc-OSu).Excellent control over chemoselectivity, prevents side reactions, leads to higher purity in SPPS.Requires additional synthetic steps, potentially lowering the overall yield of the protected monomer.Fully Orthogonal: O-Trityl is acid-labile (cleaved by TFA), while N-Fmoc is base-labile (cleaved by piperidine).[4][5]

Recommended Orthogonal Protection Workflow

The most reliable strategy involves first protecting the hydroxyl group with an acid-labile group, such as Trityl (Trt), followed by the protection of the amino group with Fmoc. The Trityl group is ideal as it is bulky, providing steric hindrance that can further prevent side reactions, and it is readily cleaved under standard final peptide cleavage conditions (e.g., with Trifluoroacetic acid - TFA) while being completely stable to the basic conditions used for Fmoc removal.[5]

G cluster_0 Step 1: O-Tritylation cluster_1 Step 2: N-Fmoc Protection Start_Mol H₂N-AA(CH₂OH)-COOH Reagent1 + Trityl Chloride (Trt-Cl) + DIPEAin DCM Start_Mol->Reagent1 Product1 H₂N-AA(CH₂OTrt)-COOH Reagent1->Product1 Reagent2 + Fmoc-OSu + NaHCO₃ in Dioxane/H₂O Product1->Reagent2 Final_Product Fmoc-HN-AA(CH₂OTrt)-COOH Reagent2->Final_Product

Caption: Recommended two-step orthogonal protection workflow.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.

Protocol 1: O-Tritylation of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Objective: To selectively protect the primary hydroxyl group with the acid-labile Trityl group.

Causality: The reaction is performed under non-aqueous basic conditions. A hindered base like Diisopropylethylamine (DIPEA) is used to activate the hydroxyl group for nucleophilic attack on the trityl chloride while minimizing side reactions at the amino group. Dichloromethane (DCM) is an excellent solvent for this reaction.

Materials:

  • 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (1.0 eq)

  • Trityl chloride (Trt-Cl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolution: Suspend 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Base Addition: Add DIPEA (2.5 eq) to the suspension and stir for 15-20 minutes at room temperature. The mixture may not become fully homogeneous.

  • Tritylation: Add Trityl chloride (1.1 eq) portion-wise to the stirred mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, O-Trityl-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid. This material is often carried forward to the next step without further purification.

Protocol 2: N-Fmoc Protection of O-Trityl-protected Amino Acid

Objective: To protect the primary amino group with the base-labile Fmoc group.

Causality: This procedure uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is generally preferred over Fmoc-Cl due to its higher stability and lower tendency to form undesired oligopeptides.[6] The reaction is performed under Schotten-Baumann conditions (an aqueous basic medium), which facilitates the nucleophilic attack of the free amine on the Fmoc-OSu reagent.[6][7]

Materials:

  • Crude O-Trityl-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • 1,4-Dioxane

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolution: Dissolve the crude O-Trityl protected amino acid (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-16 hours.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Transfer to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The desired product will precipitate as a white solid.

  • Isolation & Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water.

    • Dry the product under vacuum to yield Fmoc-2-Amino(N)-2-(O-trityl-hydroxymethyl)-4-methylpentanoic acid.

    • The purity can be assessed by HPLC and NMR, and if necessary, the product can be further purified by recrystallization or column chromatography.

By following this two-step orthogonal protection strategy, researchers can confidently prepare 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid for successful and high-fidelity incorporation into complex peptide structures using Fmoc-SPPS.

References

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-chemistry-of-fmoc-protecting-group-and-deprotection-conditions-an-in-depth-technical-guide]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_SPPS_Protocols.pdf]
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules (Journal). [URL: https://www.mdpi.com/1420-3049/28/22/7573]
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group/]
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]
  • Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/cr900278z]
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/fmoc-amino.htm]
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [URL: https://www.researchgate.net/publication/375503892_Protocol_for_Facile_Synthesis_of_Fmoc-N-Me-AA-OH_Using_2-CTC_Resin_as_Temporary_and_Reusable_Protecting_Group]
  • Methods for Removing the Fmoc Group. Fields, G. B. (1997). In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/S007668799789047X]
  • Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents. [URL: https://patents.google.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516717/]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [URL: https://www.linkedin.com/pulse/protecting-group-strategies-complex-molecule-synthesis-w1kof/]
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.

Sources

Method

Solvent selection for dissolving 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Solvent Selection Guide: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid ( -Hydroxymethylleucine) Executive Summary This Application Note provides a technical framework for the solvation, handling, and processing of 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection Guide: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid ( -Hydroxymethylleucine)

Executive Summary

This Application Note provides a technical framework for the solvation, handling, and processing of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid , commonly referred to as


-Hydroxymethylleucine (HmL)  or 2-Isobutylserine .

As a quaternary


-disubstituted amino acid, HmL presents a unique solubility profile defined by the competitive interaction between its hydrophobic isobutyl side chain (Leucine-like) and its hydrophilic hydroxymethyl group (Serine-like). While the compound exhibits zwitterionic character typical of amino acids, the steric bulk at the 

-carbon significantly influences solvation kinetics and crystal lattice energy.

This guide moves beyond generic solubility rules, offering a targeted protocol for researchers engaged in peptide synthesis, conformational analysis, and biological assay development.

Physicochemical Profiling & Solubility Mechanics

To select the correct solvent, one must first understand the molecular forces at play. HmL is not merely a "modified leucine"; it is a hybrid structure.

Structural Analysis
  • Backbone: Pentanoic acid (Leucine scaffold).

  • 
    -Substituents:  Amino group (
    
    
    
    ), Carboxyl group (
    
    
    ), Hydroxymethyl group (
    
    
    ), and Isobutyl group (
    
    
    ).
  • Chemical Nature: Zwitterionic solid at room temperature.

  • CAS Registry: 10148-71-7 (related isomer/analog reference), often custom synthesized.

Solubility Drivers
ParameterCharacteristicImpact on Solvation
Lattice Energy High The

-disubstitution creates a rigid, densely packed crystal lattice. High energy is required to break solute-solute interactions.
Hydrophilicity Moderate-High The

-hydroxymethyl group adds H-bond donor/acceptor sites, significantly improving water solubility compared to native Leucine.
Lipophilicity Moderate The isobutyl tail resists solvation in pure water but is insufficient to solubilize the zwitterion in non-polar organics (e.g., Hexane, DCM).
pKa Values (Est.)

-COOH: ~2.2

-NH3+: ~9.1
Solubility is pH-dependent. Minimal solubility occurs at the isoelectric point (pI ~5.6).

Solvent Selection Matrix

Tier 1: Aqueous Systems (Primary Dissolution)

Water is the thermodynamic solvent of choice for the free acid form of HmL. However, "neutral water" is often insufficient for high-concentration stock solutions due to zwitterionic aggregation.

  • Neutral Water (

    
    ):  Soluble, but kinetics may be slow. Suitable for concentrations < 10 mg/mL.
    
  • Acidic Buffer (0.1 M HCl / 0.1% TFA): Recommended. Protonation of the carboxylate suppresses the zwitterionic charge interaction, vastly increasing solubility (> 50 mg/mL). Ideal for HPLC standards.

  • Basic Buffer (0.1 M NaOH / Carbonate): High Solubility. Deprotonation of the ammonium group renders the molecule anionic. Essential for Schotten-Baumann reactions (e.g., Fmoc-protection).

Tier 2: Organic Co-Solvents (Synthesis & Analysis)

Pure organic solvents rarely dissolve the free zwitterion. A "wet" organic system is required.

  • DMSO / DMF: The free acid is sparingly soluble in anhydrous DMSO/DMF at room temperature.

    • Protocol: Add 5-10% water or heat to 40°C to disrupt the lattice.

    • Use Case: Peptide coupling reactions where water must be minimized.

  • Methanol / Ethanol: Poor solubility for the free acid.[1]

    • Use Case: Crystallization anti-solvents. Adding EtOH to a concentrated aqueous solution of HmL will force precipitation.

  • 1,4-Dioxane / THF: Insoluble.

    • Exception: Used as the organic phase in biphasic reactions (Water/Dioxane 1:1) when a base (NaOH) is present in the aqueous phase.

Tier 3: Specialized Solvents (NMR & Spectroscopy)
  • 
     (Deuterium Oxide):  Excellent for 
    
    
    
    -NMR. Adjust pD with
    
    
    or
    
    
    to shift peaks away from water suppression regions.
  • DMSO-

    
     + TFA:  Used if the compound is isolated as a salt (e.g., Hydrochloride salt).
    

Experimental Protocol: Step-by-Step Solubility Determination

Objective: Determine the optimal solvent system for a specific application (e.g., 10 mM stock for bioassay).

Phase A: Visual Solubility Screening
  • Weighing: Dispense 5 mg of HmL into a clear glass HPLC vial.

  • Solvent Addition: Add 500

    
    L of neutral Milli-Q water.
    
  • Agitation: Vortex for 60 seconds.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5][6][7][8] Proceed to filtration.[2]

    • Turbid/Particulate: Insoluble. Proceed to Phase B.

Phase B: pH Manipulation (The "Senior Scientist" Trick)

If neutral water fails, do not immediately switch to DMSO. Adjust the pH.

  • Acidification: Add 10

    
    L of 1.0 M HCl to the turbid aqueous mixture.
    
  • Vortex: The solution should clear rapidly as the species converts to the cationic form (

    
     / 
    
    
    
    ).
  • Verification: If clear, the solubility limit is > 10 mg/mL in acidic media.

Phase C: Organic Stock Preparation

For applications requiring non-aqueous delivery.

  • Solvent: Use DMSO (Dimethyl sulfoxide).

  • Step-Wise Addition: Add DMSO to 5 mg HmL in 100

    
    L increments.
    
  • Thermal Assist: Sonicate at 40°C for 10 minutes. The steric bulk of the hydroxymethyl group often creates kinetic barriers that sonication overcomes.

  • Result: If particles persist, add 5% (v/v) water or 1% TFA to the DMSO.

Decision Logic & Workflows

Workflow 1: Solubility Testing Protocol

SolubilityProtocol Start Start: 5 mg HmL Solid WaterTest Add 500 µL Water Vortex 60s Start->WaterTest Check1 Visual Inspection WaterTest->Check1 Clear1 Clear Solution (Soluble) Check1->Clear1 Yes Turbid1 Turbid/Solid (Insoluble) Check1->Turbid1 No AcidMod Add 1.0 M HCl (Protonate Carboxyl) Turbid1->AcidMod Check2 Visual Inspection AcidMod->Check2 Clear2 Soluble in Acid (Use for HPLC/Storage) Check2->Clear2 Yes Turbid2 Insoluble in Acid Check2->Turbid2 No DMSOTest Switch to DMSO Sonicate @ 40°C Turbid2->DMSOTest Check3 Visual Inspection DMSOTest->Check3 Clear3 Soluble in DMSO (Use for Assays) Check3->Clear3 Yes Fail Insoluble (Check Purity/Salt Form) Check3->Fail No

Caption: Step-by-step solubility determination workflow for zwitterionic


-hydroxymethyl amino acids.
Workflow 2: Application-Based Solvent Selection

SolventSelection App Intended Application HPLC HPLC / LC-MS Analysis App->HPLC Synth Peptide Synthesis (Coupling) App->Synth Bio Biological Assay (Cell/Enzyme) App->Bio Cryst Crystallization Purification App->Cryst Solv1 0.1% TFA in Water (or 10mM Ammonium Formate) HPLC->Solv1 Solv2 DMF or NMP (Requires Protected Form) Synth->Solv2 Solv3 DMSO Stock (100x) Dilute into PBS Bio->Solv3 Solv4 Water (Solvent) Ethanol (Anti-solvent) Cryst->Solv4

Caption: Decision tree mapping the intended experimental application to the optimal solvent system.

Critical Application Notes

Peptide Synthesis (SPPS)

If incorporating HmL into a peptide, do not attempt to dissolve the free acid in DMF for direct coupling. The zwitterion will not react efficiently.

  • Requirement: You must use the

    
    -protected form (e.g., Fmoc-HmL-OH).
    
  • Solvent: Fmoc-HmL-OH is highly soluble in DMF and NMP.

  • Coupling Reagents: PyBOP or HATU are recommended due to the steric hindrance at the

    
    -carbon.
    
Analytical Standards (HPLC)

For quantifying HmL, avoid dissolving in pure water if the sample will sit in an autosampler for >24 hours. Bacterial growth is possible in neutral amino acid solutions.

  • Recommendation: Dissolve in 0.1 M HCl. This sterilizes the solution and ensures the amine is fully protonated, improving peak shape on C18 columns.

Schotten-Baumann Conditions

To derivatize the free acid (e.g., adding a Boc or Fmoc group):

  • Solvent System: 1:1 mixture of 1,4-Dioxane and 1 M NaOH.

  • Mechanism: The NaOH dissolves the HmL by forming the sodium carboxylate salt, while the Dioxane solubilizes the hydrophobic protecting group reagent (e.g.,

    
    ).
    

References

  • Chemical Identity & Synonyms

    • PubChem Compound Summary for

      
      -(Hydroxymethyl)serine / Analogs. National Center for Biotechnology Information. Accessed Feb 23, 2026. Link
      
    • Note: HmL is structurally defined as 2-Isobutylserine or -Hydroxymethylleucine.
  • Solubility of

    
    -Amino Acids: 
    
    • Amend, J. P., & Helgeson, H. C. (1997).[2] Solubilities of the common L-

      
      -amino acids as a function of temperature and solution pH. Pure and Applied Chemistry, 69(5), 935-942. Link
      
  • Peptide Analog Synthesis (HmL Usage)

    • Zubrzak, P., et al. (2005). Analogues of cyclolinopeptide A containing

      
      -hydroxymethyl amino acids. ResearchGate. Link
      
  • General Solubility Protocols

    • The Solubility of Amino Acids in Various Solvent Systems.[1][5][7][8][9] University of Rhode Island. Link

  • 
    -Disubstituted Amino Acid Properties: 
    
    • Tanaka, M. (2007).[10] Design and synthesis of chiral

      
      -disubstituted amino acids. Chemical & Pharmaceutical Bulletin. Link
      

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in α-Hydroxymethylleucine Peptide Coupling

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center focused on the specific challenges of incorporating α-hydroxymethylleucine an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center focused on the specific challenges of incorporating α-hydroxymethylleucine and other sterically hindered amino acids into peptide sequences. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome difficult coupling reactions.

The Challenge: Understanding Steric Hindrance with α,α-Disubstituted Amino Acids

α,α-disubstituted amino acids, such as α-hydroxymethylleucine, are crucial building blocks in modern drug design and peptide chemistry.[1][2] Their unique structural feature—the replacement of the α-hydrogen with an alkyl or other substituent—imposes significant conformational constraints on the peptide backbone.[1][3][4] This rigidity can be highly desirable for creating peptides with specific secondary structures, like helices or fully extended conformations, and for enhancing metabolic stability.[1][3]

However, the very feature that makes these amino acids valuable also presents a significant synthetic challenge. The bulky substituents at the α-carbon create substantial steric hindrance, physically obstructing the approach of the nucleophilic amine to the activated carboxyl group during peptide bond formation.[5][6] This leads to sluggish reaction kinetics, incomplete couplings, and low yields of the desired peptide.[5][6][7] Furthermore, the side chain of α-hydroxymethylleucine contains a hydroxyl group that requires protection to prevent unwanted side reactions, adding another layer of complexity to the synthetic strategy.[8][9]

This guide will equip you with the knowledge and practical strategies to efficiently incorporate these challenging residues into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol failing for α-hydroxymethylleucine?

Standard coupling protocols, often optimized for proteinogenic amino acids, typically fail for α,α-disubstituted residues due to severe steric hindrance.[5] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the high activation energy required for these demanding couplings.[5][10] The bulky groups surrounding the reaction centers slow down the reaction rate, necessitating more powerful activating reagents and potentially modified reaction conditions.[5][6]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like α-hydroxymethylleucine?

For sterically demanding couplings, high-reactivity in-situ activating reagents are essential.[5][11] These are broadly categorized into uronium/aminium salts and phosphonium salts.[11][12]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are considered among the most powerful for overcoming steric hindrance.[11][13] HATU is particularly effective as it forms highly reactive OAt esters.[11] COMU offers comparable reactivity to HATU but with an improved safety profile, as it is not based on potentially explosive HOBt or HOAt derivatives.[14][15][16]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[10][11]

  • Acyl Fluorides: In extremely difficult cases where even potent onium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[14][17][18] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for this purpose.[14]

Q3: What role does the side-chain protecting group for the hydroxyl function play?

The hydroxyl group on the side chain of α-hydroxymethylleucine must be protected to prevent side reactions, such as O-acylation, during peptide synthesis.[8][9] The choice of protecting group is critical. It must be stable to the conditions of both Fmoc/Boc deprotection and peptide coupling, yet be removable during the final cleavage from the resin without degrading the peptide.[19] Common choices for hydroxyl protection include tert-butyl (tBu) for the Fmoc strategy and benzyl (Bzl) for the Boc strategy.[9][20]

Q4: Can I improve coupling efficiency simply by changing the reaction conditions?

Yes, optimizing reaction conditions is a critical strategy alongside choosing a potent coupling reagent.[13]

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[5][13]

  • Elevated Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary activation energy.[13] However, this must be done cautiously to minimize the risk of racemization.[5]

  • Microwave-Assisted Peptide Synthesis (MAPS): This technique is highly effective for accelerating difficult couplings by using microwave energy to rapidly heat the reaction mixture, often leading to higher yields and purities in shorter times.[5][16][21]

Q5: What is "double coupling" and when should I use it?

Double coupling is a straightforward and effective technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next one in the sequence.[5] After the first coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling period.[5] This is a common strategy to ensure the reaction goes to completion for difficult residues.[5]

Troubleshooting Guides and Protocols

Issue: Low Coupling Efficiency or Incomplete Reaction

This is the most common problem encountered when working with α-hydroxymethylleucine. The troubleshooting workflow below provides a systematic approach to resolving this issue.

G cluster_reagents Reagent Choice cluster_conditions Condition Optimization A Low Coupling Yield Detected (e.g., positive Kaiser/Isatin/Bromophenol Blue test) B Switch to High-Reactivity Coupling Reagent A->B Initial Step C Implement Double Coupling Protocol B->C If still incomplete HATU HATU B->HATU COMU COMU B->COMU PyAOP PyAOP B->PyAOP D Optimize Reaction Conditions C->D If still incomplete F Successful Coupling C->F Resolution E Consider Acyl Fluoride Chemistry D->E For extremely difficult cases Time Increase Time (e.g., 4h to overnight) D->Time Temp Increase Temperature (40-50°C) D->Temp MW Use Microwave Synthesizer D->MW E->F Resolution

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is a critical first step in overcoming steric hindrance. The table below summarizes the characteristics of commonly used high-activity reagents.

ReagentReagent TypeActivated IntermediateRelative ReactivityKey AdvantagesConsiderations
HATU Uronium/AminiumOAt Ester[11][22]Very HighBenchmark for difficult couplings, excellent racemization suppression.[11]Potentially explosive, requires careful handling.[16]
HCTU Uronium/AminiumO-6-ClBt Ester[11]HighMore reactive than HBTU.[5][11]Can cause guanidinylation of the N-terminal amine.[11]
COMU Uronium/AminiumOxyma Ester[11][14]Very HighReactivity comparable to HATU, non-explosive, by-products are water-soluble.[14][15][16]Can be more expensive than other options.
PyAOP PhosphoniumOAt Ester[10][11]Very HighHighly reactive, does not cause guanidinylation.[10][11]By-products can sometimes be difficult to remove.
PyBOP PhosphoniumOBt Ester[11]HighGood for moderately hindered couplings.[11]Less reactive than OAt-forming reagents.[5]
TFFH Fluorinating AgentAcyl Fluoride[14]Extremely HighExcellent for the most sterically demanding couplings.[14][17]Requires anhydrous conditions.[5]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is a robust starting point for coupling Fmoc-α-hydroxymethylleucine(tBu)-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), followed by DMF (3x).

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve Fmoc-α-hydroxymethylleucine(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Gently agitate the solution for 1-5 minutes to pre-activate the amino acid.[5]

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.[23]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid for another 1-2 hours.

  • Final Wash and Monitoring:

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a qualitative test (e.g., Kaiser or Isatin test) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[13] If the test is positive, a third coupling may be considered, or switching to a more potent coupling strategy is advised.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be employed when even potent uronium/phosphonium reagents fail.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1. Ensure the resin is washed with anhydrous DCM and kept under an inert atmosphere (e.g., Argon or Nitrogen).[24]

  • Acyl Fluoride Formation:

    • In a separate, dry flask under an inert atmosphere, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-α-hydroxymethylleucine(tBu)-OH) (3 equivalents) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (2.9 equivalents) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (6 equivalents).[14]

    • Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction:

    • Transfer the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours, or until a completion test is negative.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (5x).

Advanced Strategies and Considerations
  • Solvent Choice: For "difficult sequences" that are prone to aggregation, the choice of solvent is critical.[25] N-methylpyrrolidone (NMP) often has superior solvating properties compared to DMF and can help disrupt secondary structures that impede coupling.[5][25] Using solvent mixtures such as DCM/DMF/NMP can also be beneficial.[5]

  • On-Resin Monitoring: For secondary amines, such as the N-terminus after proline or N-methylated amino acids, the standard ninhydrin (Kaiser) test will give a false negative. In these cases, an isatin or bromophenol blue test should be used to monitor coupling completion.[13][26]

  • Sequence-Dependent Effects: The difficulty of a coupling is not solely dependent on the incoming amino acid but also on the C-terminal residue on the resin and the growing peptide chain.[6] Peptide aggregation can further block reactive sites, making subsequent couplings even more challenging.[5][25]

By systematically applying these strategies, from the selection of highly reactive coupling reagents to the optimization of reaction conditions and protocols, researchers can successfully overcome the challenges posed by sterically hindered amino acids like α-hydroxymethylleucine, enabling the synthesis of complex and novel peptides for a wide range of applications.

References
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Tanaka, M. (2007, March 15). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Zhang, W., et al. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Tanaka, M. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids.
  • Tanaka, M. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings.
  • Subirós-Funosas, A., et al. (2011, May 1).
  • Galanis, A. S., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Cem-Chem. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Common Organic Chemistry.
  • L. A. Carpino, et al. (2007, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • El-Faham, A., et al. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Pícha, J., & Buděšínský, M. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • BenchChem.
  • Due-Hansen, M. E., et al. (2015, November 5).
  • El-Faham, A., & Albericio, F. (2007). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF.
  • AAPPTec.
  • Albericio, F. Amino Acid-Protecting Groups.
  • TCI Chemicals. Protecting Agents.
  • BOC Sciences. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Chemistry Portal. Protective Groups.
  • Katritzky, A. R., et al. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare.
  • Wang, X., et al. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.

Sources

Optimization

Improving yield in the synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

This technical support guide addresses the synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as -Hydroxymethylleucine or -Isobutylserine ). This molecule presents a classic challenge in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as


-Hydroxymethylleucine  or 

-Isobutylserine
). This molecule presents a classic challenge in organic synthesis: constructing a quaternary carbon center that bears both a free amine and a hydroxymethyl group, while managing the steric hindrance of a bulky isobutyl side chain.

Technical Support Center: Synthesis of -Hydroxymethylleucine

Topic: Improving Yield & Stereoselectivity in Quaternary Amino Acid Synthesis Lead Scientist: Dr. Aris V. (Senior Application Scientist)

Executive Summary & Molecule Analysis

The target molecule, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid , is a quaternary


-amino acid.[1] Structurally, it can be viewed as Serine  alkylated with an isobutyl group at the 

-position.
  • Core Challenge: The formation of the quaternary center is energetically unfavorable due to steric strain.

  • Primary Failure Mode: Low yield during the alkylation step due to the bulky isobutyl electrophile and competing elimination reactions (E2 vs SN2).

  • Recommended Strategy: We recommend Seebach’s Self-Regeneration of Stereocenters (SRS) method using an oxazolidinone scaffold. This route protects the amine and hydroxyl groups simultaneously while locking the enolate geometry for high diastereoselectivity.

Primary Protocol: Seebach’s Oxazolidinone Method (SRS)

This protocol provides the highest stereochemical integrity and yield for research-scale synthesis (mg to multi-gram).

Phase 1: Scaffold Formation

Objective: Convert L-Serine into a bicyclic oxazolidinone to protect functional groups and activate the


-carbon.
  • Condensation: React L-Serine methyl ester with Pivalaldehyde to form the Schiff base.

  • Cyclization: Treat with Benzoyl Chloride (BzCl) at 0°C to form the cis-oxazolidinone.

    • Why: The cis-isomer is crucial because the tert-butyl group directs the incoming electrophile to the opposite face (steric shielding).

Phase 2: Enolization & Alkylation (The Critical Step)

Objective: Install the isobutyl group. This is where most yield is lost.

  • Reagents: LiHMDS (Base), Isobutyl Triflate (Electrophile), HMPA (Additive).

  • Protocol:

    • Cool THF solution of oxazolidinone to -78°C .

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30-45 mins.

    • Add HMPA (2-3 equiv) or DMPU (safer alternative).

      • Technical Note: The lithium enolate of the oxazolidinone is stable but aggregates. HMPA breaks these aggregates, increasing the "naked" character of the enolate and boosting reactivity toward the hindered isobutyl electrophile [1].

    • Add Isobutyl Triflate (1.5 equiv) slowly.

      • Critical: Do NOT use Isobutyl Bromide. The reaction rate is too slow, leading to enolate decomposition. Triflate is approx.

        
         times more reactive.
        
    • Allow to warm to -20°C over 4 hours. Do not rush to RT.

Phase 3: Hydrolysis
  • Acid Hydrolysis: Reflux with 6N HCl to open the ring and remove the auxiliary.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Workflow Visualization (Seebach Pathway)

SeebachSynthesis Serine L-Serine Methyl Ester Schiff Schiff Base (Intermediate) Serine->Schiff + Pivalaldehyde Oxazo Cis-Oxazolidinone (Chiral Scaffold) Schiff->Oxazo + BzCl Cyclization Enolate Li-Enolate (-78°C) Oxazo->Enolate + LiHMDS Deprotonation Alkylated Alkylated Oxazolidinone Enolate->Alkylated + Isobutyl Triflate + HMPA (Critical) Target Target: α-Hydroxymethylleucine Alkylated->Target 6N HCl Hydrolysis

Figure 1: Logical flow of the Seebach SRS synthesis pathway for quaternary amino acids.

Troubleshooting Guide & FAQs

Troubleshooting Matrix: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<20%) in Alkylation Electrophile is too unreactive (Isobutyl Bromide).Switch to Isobutyl Triflate or Isobutyl Iodide . The steric bulk of the isobutyl group requires a "super-leaving" group [2].
Starting Material Recovery Enolate aggregation or quenching.Add HMPA or DMPU (20% v/v) to the THF solvent. Ensure anhydrous conditions (Karl Fischer < 50 ppm).
Racemization / Low ee% Incorrect scaffold isomer or temperature fluctuation.Ensure the cis-oxazolidinone is pure before alkylation. Maintain -78°C strictly during deprotonation.
O-Alkylation Products Hard/Soft Acid Base mismatch.Use LiHMDS (Lithium) rather than KHMDS. Lithium binds tightly to the oxygen, forcing C-alkylation.
Incomplete Hydrolysis Steric hindrance of the quaternary center.Increase hydrolysis temperature to reflux (100°C+) and time to 12-24h. Use sealed tube if necessary.
Frequently Asked Questions (FAQs)

Q: Can I use the Schöllkopf Bis-Lactim Ether method instead? A: Yes, but with a modification. Standard Schöllkopf reagents (Valine-Glycine) give


-alkyl amino acids. For 

-hydroxymethyl, you must start with a Valine-Serine bis-lactim ether (O-protected). The Seebach route is generally preferred here because the hydroxymethyl group is "built-in" to the serine scaffold, whereas introducing formaldehyde to a valine-derived enolate can lead to poly-hydroxymethylation [3].

Q: Why is Isobutyl Bromide failing? A: Isobutyl bromide is a


-branched primary halide. It is sterically hindered and prone to E2 elimination (forming isobutylene) rather than SN2 substitution, especially with basic enolates. Isobutyl triflate reacts much faster, outcompeting the elimination pathway.

Q: How do I remove HMPA from the product? A: HMPA is toxic and high-boiling. It can be removed by rigorous aqueous washing (it is water-soluble) or by passing the crude reaction mixture through a short silica plug eluting with non-polar solvents before the final hydrolysis step.

Alternative Route: Bucherer-Bergs (Scale-Up)

For multi-gram/kilogram scale where chirality can be resolved later (or is not required), the Bucherer-Bergs reaction is more robust.

  • Precursor: Start with 1-hydroxy-4-methylpentan-2-one .

  • Reaction: Treat with

    
     and KCN in 50% EtOH/Water at 60°C.
    
  • Result: Formation of the hydantoin intermediate.

  • Hydrolysis: NaOH (aq) at 150°C (autoclave).

  • Note: This produces a racemic mixture.[2] Resolution requires chiral HPLC or enzymatic resolution (Acylase I).

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748.

  • Avenoza, A., et al. "Enantioselective synthesis of

    
    -methyl- 
    
    
    
    -amino acids." Tetrahedron: Asymmetry, vol. 12, no. 6, 2001, pp. 949-957. (Demonstrates the necessity of reactive electrophiles for hindered substrates).
  • Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry, vol. 109, 1983, pp. 65-84.

Sources

Troubleshooting

Steric &amp; Solubility Support Hub: Quaternary Amino Acids in SPPS

Welcome to the Advanced Technical Support Center. Subject: Troubleshooting -Disubstituted ("Quaternary") Amino Acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center. Subject: Troubleshooting


-Disubstituted ("Quaternary") Amino Acids.
Ticket ID:  SPPS-QUAT-SOLV-001
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division.

Executive Summary & Scope

User Query: "I am experiencing precipitation and incomplete coupling when using quaternary amino acids (e.g., Aib,


-Me-Phe) in solid-phase peptide synthesis (SPPS)."

Technical Diagnosis: Quaternary amino acids (


-disubstituted) present a dual-threat in SPPS:
  • Monomer Solubility: Their hydrophobic alkyl side chains and rigid backbone often resist dissolution in standard concentrations (0.2–0.5 M).

  • On-Resin Aggregation: Once coupled, the gem-dimethyl effect restricts conformational freedom, promoting helical structures that can "stack" (aggregate), causing the resin to collapse and preventing further reagents from entering the solvation shell.

This guide provides a self-validating troubleshooting protocol to resolve these issues.

Module A: The "Vial" Problem (Monomer Dissolution)

Issue: The amino acid powder will not dissolve in the activation solvent (DMF/NMP) at the required concentration.

Troubleshooting Protocol: The Polarity Ladder

Do not simply add more DMF. This dilutes the kinetics. Instead, follow this stepwise polarity adjustment.

StepSolvent SystemMechanism of ActionProtocol
1 NMP (N-Methyl-2-pyrrolidone) Higher polarity and lower viscosity than DMF.Replace DMF with anhydrous NMP. Heat to 45°C.
2 DMSO Spike Disrupts strong intermolecular H-bonds in the crystal lattice.Add anhydrous DMSO (10-20% v/v) to the NMP/DMF solution. Warning: Ensure DMSO is high-grade (low amine content) to prevent Fmoc cleavage.
3 Chaotropic Salt (LiCl) "Salting-in" effect; disrupts hydrophobic interactions.Dissolve AA in 0.1 M LiCl in DMAc . (See Protocol A.1 below).
4 TFE (Trifluoroethanol) Solubilizes hydrophobic residues via H-bond donation.Use a binary mixture: 10% TFE / 90% DCM. Note: Only for coupling steps; TFE can affect Fmoc removal kinetics.
Protocol A.1: Preparation of LiCl/DMAc Solvent

Why this works: Lithium ions (


) coordinate with the peptide backbone and solvent, disrupting the intermolecular hydrogen bonding networks that cause insolubility and aggregation [1].
  • Dry LiCl (Lithium Chloride) in an oven at 150°C for 24 hours (LiCl is hygroscopic).

  • Dissolve dry LiCl in anhydrous DMAc (Dimethylacetamide) to a concentration of 0.4 M .

  • Use this solution to dissolve your quaternary amino acid.

  • Validation: The solution should be clear and viscous. If cloudy, sonicate at 40°C for 10 minutes.

Module B: The "Coupling" Problem (Steric Hindrance)

Issue: The monomer is in solution, but the coupling reaction yields deletion sequences (incomplete coupling).

Root Cause: The extra


-substituent creates a massive steric wall. Standard reagents (DIC/HOBt or HBTU) cannot generate an active ester reactive enough to penetrate this barrier within standard times.
The "Power Coupling" Matrix

Select your reagent based on the difficulty of the specific residue.

Difficulty LevelTarget ResidueRecommended ReagentReaction Conditions
Moderate Aib (single)HATU or COMU 2x Coupling (30 min), 50°C
High Aib-Aib (sequential)PyAOP or PyBrOP 2x Coupling (1 hr), 75°C (Microwave)
Extreme

-Me-Phe /

-Me-Val
PyAOP + HOAt 3x Coupling, 75°C, 0.8 M LiCl/NMP solvent

Critical Insight: PyAOP (Phosphonium salt) is superior to HATU (Uronium/Aminium salt) for hindered amines because it avoids the formation of guanidinium by-products which can terminate the chain during slow reactions [2].

Visualization: The Steric Coupling Workflow

The following diagram illustrates the decision logic for coupling hindered quaternary amino acids.

CouplingLogic Start Start: Coupling Quaternary AA CheckSeq Analyze Sequence Context Start->CheckSeq IsSeq Is it Aib-Aib or N-Me-X to Quat-X? CheckSeq->IsSeq Standard Standard Hindered Protocol: Reagent: HATU/DIEA Temp: 50°C Time: 2 x 30 min IsSeq->Standard No (Single Aib) Advanced Aggressive Protocol: Reagent: PyAOP/HOAt/DIEA Temp: 75°C (Microwave) Solvent: NMP or LiCl/DMAc IsSeq->Advanced Yes (Difficult) CheckColor Kaiser/Chloranil Test Standard->CheckColor Advanced->CheckColor Result Test Result? CheckColor->Result Success Proceed to Capping Result->Success Negative (Clear) Fail Fail: Incomplete Result->Fail Positive (Blue/Red) Retry Triple Couple with 0.1M LiCl/NMP Fail->Retry Retry->CheckColor

Caption: Decision tree for selecting coupling conditions based on steric difficulty. Note the shift to PyAOP for sequential hindered residues.

Module C: The "Aggregation" Problem (On-Resin)

Issue: The resin shrinks or clumps during the synthesis of hydrophobic sequences containing quaternary AAs.

Troubleshooting: The "Magic Mixture"

When NMP alone fails to swell the peptide-resin matrix, switch to a binary or ternary solvent system for the coupling and deprotection steps .

Recommended Solvent System:

  • Composition: DCM / DMF / NMP (1:1:1)

  • Why: DCM swells the polystyrene core; DMF/NMP solvates the growing peptide chain.

  • Alternative for "Brick-Dust" Aggregation:100% HFIP (Hexafluoroisopropanol) washes between couplings can reset the aggregation state, though it is expensive.

Protocol C.1: Microwave-Assisted Disaggregation

Microwave energy is not just for heat; the oscillating field helps align dipolar amide bonds, disrupting intra-chain hydrogen bonds (


-sheets).
  • Instrument: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue).

  • Setting: 75°C (Standard) or 90°C (High-Efficiency).

  • Time: Short pulses (e.g., 2 mins) are better than long bakes to prevent aspartimide formation or racemization (though Aib cannot racemize, adjacent residues might) [3].

Frequently Asked Questions (FAQ)

Q1: Can I use standard Fmoc-Aib-OH in DMF?

  • A: Yes, for single insertions. However, if you are coupling to an Aib (i.e., Aib is already on the resin), the amine is buried. You must use HATU or PyAOP and elevated temperature. Standard DIC/Oxyma may result in <50% yield.[1]

Q2: Why is my solution turning yellow/orange when dissolving the AA?

  • A: If you are using HATU/HBTU, the color comes from the activation. If the monomer solution itself is colored before activation, check your solvent quality. Amine contaminants in DMF/NMP can cause premature Fmoc removal (yellowing due to dibenzofulvene release). Always use "Peptide Grade" or "Amine-Free" solvents.

Q3: What is the "Gem-Dimethyl Effect" mentioned in the diagnosis?

  • A: The two methyl groups on the

    
    -carbon of Aib restrict the bond angles (
    
    
    
    ) to a narrow region (helical). This forces the peptide into a
    
    
    -helix or
    
    
    -helix very early (even at 4-5 residues). While this is good for bioactivity, it makes the N-terminus less accessible for the next incoming amino acid during synthesis.

Q4: Should I use PEG-based resins (ChemMatrix) or Polystyrene?

  • A: For quaternary amino acids, PEG-based resins (e.g., ChemMatrix, TentaGel) are superior. They swell better in the polar solvents (NMP, water/buffer mixtures) often required to solubilize these difficult sequences, whereas Polystyrene collapses in high-polarity environments.

References

  • Seebach, D., et al. (2002). Lithium Salts as Solubilizing Agents in Peptide Synthesis. Helvetica Chimica Acta.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Albericio, F., &yman, H. (2018). PyAOP: A Powerful Coupling Reagent for Hindered Amino Acids. Organic Process Research & Development.

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines and Troubleshooting.

Sources

Optimization

Technical Support Center: Minimizing Racemization During Activation of α,α-Disubstituted Amino Acids

Introduction Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating α,α-disubstituted amino acids into their peptide sequences. The unique steric hindrance of these residues presents a significant challenge, often leading to incomplete couplings and, most critically, an increased risk of racemization during the activation step.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control racemization, ensuring the stereochemical integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why are α,α-disubstituted amino acids more prone to racemization during activation?

A1: While conventional wisdom suggests that the absence of an α-proton in α,α-disubstituted amino acids should prevent racemization via direct enolization, the steric bulk of these residues introduces other challenges that can indirectly lead to epimerization of adjacent amino acids or side reactions. The primary concern with these amino acids is the difficulty in achieving efficient coupling, which can lead to the use of more forceful conditions (e.g., higher temperatures, extended reaction times) that may promote racemization of other residues in the peptide chain.[1]

The key issue is the sterically hindered environment around the carboxyl group, which slows down the rate of aminolysis. This can increase the lifetime of the activated intermediate, providing a larger window for side reactions to occur. For adjacent chiral amino acids, this prolonged activation can increase the risk of oxazolone formation, a primary pathway for racemization.[4][5]

Q2: What are the primary mechanisms of racemization in peptide synthesis?

A2: There are two main pathways for racemization during peptide synthesis:

  • Direct α-proton abstraction: A base can directly remove the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D- and L-isomers.[4][6]

  • Oxazolone (azlactone) formation: The activated carboxyl group of an N-acyl amino acid can be attacked by the backbone carbonyl oxygen, forming a cyclic oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a racemized intermediate. Subsequent aminolysis of this intermediate results in a racemized peptide.[4][5] This is generally considered the more predominant mechanism.[4]

racemization_mechanisms cluster_direct Direct α-Proton Abstraction cluster_oxazolone Oxazolone Formation Activated_L_AA Activated L-Amino Acid Enolate Planar Enolate Intermediate Activated_L_AA->Enolate Base-catalyzed α-proton abstraction Racemized_Activated_AA Racemized Activated Amino Acid Enolate->Racemized_Activated_AA Reprotonation Racemized_Peptide1 Racemized Peptide Racemized_Activated_AA->Racemized_Peptide1 Coupling Activated_L_AA_Ox Activated L-Amino Acid Oxazolone Oxazolone Intermediate Activated_L_AA_Ox->Oxazolone Intramolecular cyclization Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Base-catalyzed proton abstraction Racemized_Peptide2 Racemized Peptide Racemized_Oxazolone->Racemized_Peptide2 Aminolysis

Caption: Primary mechanisms of racemization during peptide synthesis.

Q3: Which coupling reagents are best for sterically hindered α,α-disubstituted amino acids to minimize racemization?

A3: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be inefficient, leading to low yields and requiring harsher conditions that can promote side reactions.[1] High-reactivity uronium/aminium or phosphonium salt reagents are generally recommended.[7]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective for coupling sterically hindered amino acids.[7][8][9] COMU, in particular, has shown excellent performance with fast coupling times and a very low tendency for racemization.[9][10]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices for difficult couplings.[7][8] For extremely challenging cases, the more reactive PyBrOP can be employed.[7][11]

It is crucial to note that uronium/aminium reagents can cause guanidinylation of the N-terminal amine as a side reaction, which terminates the peptide chain. This is more problematic when carboxyl activation is slow.

Q4: How do additives like HOBt, HOAt, and Oxyma help in suppressing racemization?

A4: Additives are essential, especially when using carbodiimide-based coupling reagents.[6][12] They work by reacting with the initially formed activated intermediate (e.g., O-acylisourea) to generate an active ester. This active ester is more stable and less prone to racemization than the initial intermediate.[6][13]

  • HOBt (1-Hydroxybenzotriazole): The classic and still effective additive for suppressing racemization.[12]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at accelerating coupling and suppressing racemization, though its use can be limited by its explosive properties.[12]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, providing high coupling rates with low racemization.[6][12]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in a Peptide Containing an α,α-Disubstituted Amino Acid

This is a critical issue that can compromise the biological activity of your peptide. The following troubleshooting workflow will help you identify and resolve the source of racemization.

troubleshooting_workflow cluster_solutions Solutions Start Racemization Detected Coupling_Reagent Review Coupling Reagent & Additives Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base Is reagent appropriate? Sol_Reagent Switch to high-reactivity reagent (e.g., COMU, HATU, PyAOP). Always use additives (Oxyma). Coupling_Reagent->Sol_Reagent No Conditions Check Reaction Conditions Base->Conditions Is base appropriate? Sol_Base Use weaker, sterically hindered base (e.g., NMM, 2,4,6-collidine). Minimize base concentration. Base->Sol_Base No End Racemization Minimized Conditions->End Are conditions optimized? Sol_Conditions Lower coupling temperature (e.g., 0°C). Minimize pre-activation time. Consider alternative solvent (e.g., NMP). Conditions->Sol_Conditions No Sol_Reagent->Base Sol_Base->Conditions Sol_Conditions->End

Caption: Troubleshooting workflow for racemization issues.

Step 1: Review Your Coupling Reagent and Additives
  • Problem: Using carbodiimides (DCC, DIC) alone for sterically hindered amino acids is a common cause of low efficiency and can lead to side reactions.[1][6]

  • Solution:

    • Switch to a High-Reactivity Reagent: For α,α-disubstituted amino acids, employ uronium/aminium salts like HATU or COMU, or phosphonium salts like PyAOP.[7][14]

    • Incorporate Additives: If using a carbodiimide is unavoidable, always include an additive like Oxyma Pure or HOBt to form a more stable active ester and suppress racemization.[6][12]

Step 2: Evaluate the Base Used in the Coupling Reaction
  • Problem: Strong, non-sterically hindered bases can accelerate racemization by promoting α-proton abstraction.[6][13] N,N-diisopropylethylamine (DIPEA) is commonly used but can contribute to racemization.[6]

  • Solution:

    • Choose a Milder Base: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent alternatives that have been shown to minimize racemization.[15][16]

    • Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. For couplings involving amino acid salts, one equivalent is typically sufficient.[6][16]

Step 3: Assess the Reaction Conditions
  • Problem: High temperatures and prolonged pre-activation times can significantly increase the rate of racemization.[6][15]

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of racemization.[6]

    • Minimize Pre-activation Time: Prepare the activated amino acid solution immediately before adding it to the resin. Prolonged standing of the activated mixture increases the chance of oxazolone formation.[7][15]

Issue 2: Low Coupling Efficiency with α,α-Disubstituted Amino Acids
  • Problem: Incomplete coupling not only results in deletion sequences but also means that unreacted peptide chains are exposed to subsequent activation cycles, which can increase the overall risk of side reactions.

  • Solution:

    • Use High-Reactivity Reagents: As mentioned, HATU, COMU, or PyAOP are more effective for these couplings.[7][14]

    • Optimize Reaction Conditions: Increase the reaction time or perform a double coupling to drive the reaction to completion.[7] Microwave-assisted synthesis can also be beneficial in improving coupling efficiency for difficult sequences.[7]

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for difficult couplings due to its ability to disrupt peptide aggregation.[7][17]

    • Monitoring: For N-methylated or other secondary amines where the Kaiser test is not applicable, use the bromophenol blue test to monitor reaction completion.[7]

Experimental Protocols

Protocol 1: General Coupling of a Sterically Hindered Amino Acid Using COMU/2,4,6-Collidine

This protocol is designed to minimize racemization during the coupling of a sterically hindered α,α-disubstituted amino acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[15]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-α,α-disubstituted amino acid (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (6 eq.) to the activation mixture.

    • Immediately add the freshly prepared activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring and Washing:

    • Monitor the reaction for completion using an appropriate test (e.g., bromophenol blue test for secondary amines).

    • Once complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.[6]

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids.

  • Peptide Hydrolysis:

    • Place a small sample of the dried, cleaved peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Sample Preparation:

    • After hydrolysis, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.[6]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[18]

    • Use an appropriate mobile phase to separate the D- and L-enantiomers of each amino acid.[18][19]

    • Quantify the percentage of the D-isomer for each amino acid by integrating the peak areas in the chromatogram. The limit of detection for minor enantiomers can be as low as 0.05%.[20]

Data Summary

The choice of coupling reagent, additives, and base has a profound impact on the level of racemization. The following table summarizes the racemization potential of various coupling systems.

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)Reference
DICNoneDIPEAHigh[6]
DICHOBtDIPEALow[12],[6]
DICOxymaNMMVery Low[12],[15]
HATU-DIPEAModerate[10]
HATU-NMMLow[10]
COMU-TMPNegligible[10]
DEPBT-TMPNegligible[10]

Note: The extent of racemization is highly sequence and substrate-dependent. This table provides a general guide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Schurig, V., & Nicholson, G. J. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • SlideShare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Retrieved from [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Nature. (2022, April 15). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Retrieved from [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF. Retrieved from [Link]

  • Taylor & Francis Group. (2005). Chemistry of peptide synthesis. Retrieved from [Link]

  • Wiley. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult Couplings with 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(hydroxymethyl)-4-methylpentanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid. This non-proteinogenic, α,α-disubstituted amino acid offers unique conformational constraints valuable in peptide and peptidomimetic design.[1][2] However, its structure, particularly the sterically demanding quaternary α-carbon, presents significant challenges during standard peptide coupling reactions.[3][4]

This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: Why is my coupling reaction with 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid failing or resulting in extremely low yields?

A1: The primary reason for poor coupling efficiency is severe steric hindrance.[5][6] Unlike standard amino acids with an α-hydrogen, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid has two substituents on the α-carbon: an isobutyl group and a hydroxymethyl group. This congested environment physically obstructs the nucleophilic attack of its amino group on the activated carboxyl group of the coupling partner, and vice-versa.[7] Standard coupling reagents like DCC or EDC are often too weak to overcome this high activation energy barrier.[5][8]

Q2: Do I need to protect the side-chain hydroxyl group of this amino acid?

A2: While not always mandatory, it is highly recommended. The hydroxyl group is a potential nucleophile that can compete with the desired amine, leading to the formation of ester byproducts (O-acylation). This becomes particularly problematic when using highly reactive coupling reagents or extended reaction times, which are often necessary to overcome the steric hindrance of the α,α-disubstituted center. Protecting the hydroxyl group (e.g., as a silyl ether like TBDMS or an acid-labile trityl ether) eliminates this side reaction, simplifying purification and improving the overall yield of the desired amide product.[9][]

Q3: What are the most effective types of coupling reagents for this amino acid?

A3: For sterically demanding couplings, you must move beyond standard carbodiimides and utilize more potent in-situ activating reagents.[11] The most successful classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are extremely effective because they form highly reactive OAt or OBt esters.[5] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient.[12][13] A key advantage is that they do not possess the guanidinium group found in uronium salts, thus avoiding the potential side reaction of N-terminal guanidinylation.[11]

In-Depth Troubleshooting Guides
Issue 1: Persistently Low or No Coupling Efficiency

Your Kaiser test remains strongly positive, or LC-MS analysis shows a large amount of unreacted starting material. This indicates the activation energy for the amide bond formation is not being met.

The core issue is the steric bulk around the reactive centers. A multi-faceted approach is required, starting with the choice of coupling reagent and escalating to more advanced techniques if necessary.

Troubleshooting_Low_Yield Start Low Coupling Yield Detected (e.g., Positive Kaiser Test) Reagent Step 1: Upgrade Coupling Reagent Start->Reagent Initial Action Conditions Step 2: Optimize Reaction Conditions Reagent->Conditions If yield is still low Reagent_Details Switch from Carbodiimides (DCC/EDC) to Uronium (HATU, HCTU) or Phosphonium (PyBOP) Reagents. Reagent->Reagent_Details Strategy Step 3: Employ Advanced Strategies Conditions->Strategy If still incomplete Conditions_Details • Increase Reaction Time (2-24h) • Gently Increase Temperature (e.g., 40°C) • Use 1.5-2.0 eq. of Amino Acid & Reagent • Switch to NMP from DMF Conditions->Conditions_Details Success Coupling Successful Strategy->Success If problem is resolved Failure Re-evaluate Synthetic Route Strategy->Failure If all strategies fail Strategy_Details • Perform a 'Double Coupling' • Convert Carboxylic Acid to Acyl Fluoride Strategy->Strategy_Details

Caption: Troubleshooting workflow for low coupling efficiency.

Standard carbodiimides are not sufficient.[5] Your first and most critical step is to switch to a more powerful reagent.

Reagent ClassExamplesMechanism of Action & RationaleKey Considerations
Aminium/Uronium HATU, HCTU, TBTUForms highly reactive OAt or OBt active esters that can overcome significant steric barriers. HATU is generally the most reactive.Can cause guanidinylation of the free amine if the carboxylic acid is slow to activate. Use of excess reagent should be carefully controlled.[11][14]
Phosphonium PyBOP, PyAOPAlso forms highly reactive OBt/OAt esters.[12]Does not cause guanidinylation, making it a "cleaner" option, especially if excesses are needed. Solutions in DMF may have lower stability than uronium reagents.[11]
Oxyma-Based COMU, PyOximBased on the OxymaPure® additive, these are highly efficient and have a better safety profile than benzotriazole-based reagents (HBTU, HATU).[8][15]By-products are water-soluble, which can simplify purification in solution-phase synthesis.[15]
  • Increase Reaction Time and Temperature: Sterically hindered couplings are slow.[5] Extend the reaction time from the standard 1-2 hours up to 12 or even 24 hours. Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy, but must be used cautiously to avoid racemization of other chiral centers in the peptide.[5][16]

  • Increase Reagent Equivalents: Use a higher excess of the incoming amino acid and the coupling reagent. Start with 1.5 to 2.0 equivalents relative to the resin loading or limiting amine component. For particularly difficult cases, up to 4 equivalents may be necessary.[5][17]

  • Improve Solvation: Poor solvation of the growing peptide chain can lead to aggregation, further hindering the reaction.[7] N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) for its enhanced solvating properties.[5]

If the above optimizations fail, more aggressive methods are required.

  • Double Coupling: This is a highly effective and common strategy. After the first coupling reaction is complete, simply drain the reagents, wash the resin, and repeat the coupling step with a fresh batch of amino acid and coupling reagents.[5][18] This is often sufficient to drive the reaction to completion.

  • Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid partner to a highly reactive acyl fluoride can be successful where even HATU fails.[19] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.[5] The resulting acyl fluoride is then added to the amine component.

Issue 2: Unidentified Byproducts and Purification Difficulties

You observe multiple peaks in your LC-MS, complicating purification and interpretation of results.

  • O-Acylation: If the side-chain hydroxyl group was left unprotected, it may have been acylated by the activated carboxylic acid, resulting in an ester byproduct.

    • Solution: Protect the hydroxyl group prior to coupling. A TBDMS (tert-butyldimethylsilyl) group is a good option, as it is robust but can be removed with fluoride sources like TBAF.

  • Guanidinylation of the N-terminus: If using a uronium reagent like HATU or HBTU with slow carboxylic acid activation, the reagent itself can react with the free amine of your sterically hindered amino acid.[20] This caps the chain with a guanidinium group.

    • Solution: Pre-activate the carboxylic acid. Mix the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) and allow them to react for 1-5 minutes before adding the solution to your amine component.[20][21] Alternatively, switch to a phosphonium-based reagent like PyBOP.[11]

  • N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents (DCC, EDC), where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[22][23]

    • Solution: This is another strong reason to avoid carbodiimides for this application. If you must use them, the addition of additives like HOBt or Oxyma is mandatory to trap the O-acylisourea before it can rearrange.[8][22]

Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU

This protocol uses pre-activation to maximize efficiency and minimize side reactions.

HATU_Protocol_Workflow Start Start: Deprotected Amine (on resin or in solution) Preactivate 1. Pre-activation Vessel: Dissolve Protected AA, HATU, and DIPEA in NMP Start->Preactivate Stir 2. Stir for 2-5 minutes at room temperature Preactivate->Stir Combine 3. Add activated mixture to the deprotected amine Stir->Combine React 4. Couple for 2-12 hours (monitor progress) Combine->React Wash 5. Wash resin/Work-up solution React->Wash End Proceed to next step Wash->End

Caption: Workflow for the HATU-mediated coupling protocol.

  • Preparation: Ensure your N-terminal amine component (e.g., resin-bound peptide) is properly deprotected and washed.

  • Pre-activation: In a separate vessel, dissolve the protected 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (1.5 equivalents relative to the amine) and HATU (1.45 equivalents) in NMP.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 equivalents) to the pre-activation vessel.

  • Activation: Allow the mixture to stir at room temperature for 2-5 minutes. You may observe a color change.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the amine component.

  • Reaction: Allow the coupling reaction to proceed for 2 to 12 hours. Monitor the reaction for completion using a Kaiser test (for solid phase) or LC-MS (for solution phase).[24]

  • Wash/Work-up: Once complete, wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts. For solution-phase, perform a standard aqueous work-up.

Protocol 2: Double Coupling Strategy

Use this protocol if a single coupling (Protocol 1) is incomplete after an extended period.

  • First Coupling: Perform all steps of Protocol 1.

  • Monitoring: After the desired reaction time (e.g., 4 hours), perform a completion check (Kaiser test or LC-MS).[24]

  • Wash: Regardless of the result, thoroughly wash the resin with NMP (3x) and DCM (3x) to remove all soluble components from the first coupling.

  • Second Coupling: Immediately repeat steps 2 through 7 from Protocol 1 using a fresh solution of activated amino acid.

  • Final Monitoring: After the second coupling period, perform a final completion check. If the reaction is still incomplete, consider capping any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[17][24]

References
  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Wikipedia. Carbodiimide. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • J-STAGE. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Olsen, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
  • BenchChem.
  • Xu, D., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Organic Chemistry Portal.
  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • AAPPTec.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • BenchChem.
  • Cativiela, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Encyclopedia.pub. (2023).
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • SciSpace. Amino Acid-Protecting Groups.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • The Royal Society of Chemistry. (2014).
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • BenchChem.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for Hindered Amino Acid Derivatives

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the synthesis of peptides containing sterically hindered amino acid derivatives. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the synthesis of peptides containing sterically hindered amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties such as slow or incomplete coupling reactions, low yields, and undesired side products when working with these challenging building blocks. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategies and achieve your target peptides with higher purity and efficiency.

Introduction: The Challenge of Steric Hindrance

Steric hindrance in peptide synthesis arises from the bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or from α,α-disubstituted amino acids (e.g., Aib). This bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1] As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the problem.[1] This guide will equip you with the knowledge and techniques to systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a difficult coupling reaction due to steric hindrance?

The most common indicators include:

  • Positive qualitative tests for free amines: After a coupling step, a positive ninhydrin or isatin test (for secondary amines like proline) on a few resin beads indicates the presence of unreacted N-terminal amines.[2]

  • Low purity of the crude peptide: Analysis of the cleaved crude peptide by HPLC or mass spectrometry may reveal significant deletion sequences (the target peptide missing the hindered residue).[2]

  • Low final yield: Inefficient coupling at one or more positions will naturally lead to a lower overall yield of the desired full-length peptide.[3]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] For such cases, more powerful in-situ activating reagents are necessary.[4]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters.[1] HATU is often considered the gold standard for difficult couplings because it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[5] A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium/aminium reagents.

  • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, offers coupling efficiencies comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[2][6]

Q3: How can I drive a slow, sterically hindered coupling reaction to completion?

A common and effective strategy is "double coupling," where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents.[1] This helps to ensure that all available N-terminal amines react.

Q4: Can adjusting the reaction temperature or time improve coupling efficiency?

Yes. For slow reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[1][2] Additionally, gentle heating (e.g., to 40-60°C) can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion quickly.[1]

Q5: What is the role of the solvent in hindered couplings?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1][7] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Troubleshooting Guides

Issue 1: Incomplete Coupling of a Hindered Amino Acid

Symptoms:

  • Positive ninhydrin/isatin test after coupling.

  • Presence of a major deletion sequence in the final product, as confirmed by mass spectrometry.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reagent Potency The activating reagent is not strong enough to overcome the high activation energy of the sterically hindered coupling.Switch to a more powerful coupling reagent. HATU, HCTU, PyAOP, and COMU are excellent choices for difficult couplings.[2]
Inadequate Reaction Time/Temperature The reaction has not been allowed to proceed for a sufficient duration or at a high enough temperature to reach completion.Increase the coupling time (e.g., to 4 hours or overnight).[1][2] Consider gentle heating (40-60°C) or using a microwave peptide synthesizer.[1][2]
Poor Solvation/Peptide Aggregation The growing peptide chain is not well-solvated, leading to aggregation that blocks the reactive N-terminus.Use a solvent with better solvating properties, such as NMP instead of DMF.[1][7] For highly aggregated sequences, consider using a solvent mixture containing DMSO or TFE.[7]
Suboptimal Reagent Concentration The concentration of the amino acid and coupling reagent is too low, reducing the probability of a successful reaction.Increase the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M).[8]

Troubleshooting Workflow:

G start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) start->reagent double_couple Perform a double coupling reagent->double_couple time_temp Increase reaction time and/or temperature double_couple->time_temp solvent Change to a better solvent (e.g., NMP) time_temp->solvent monitor Monitor coupling completion (e.g., Ninhydrin test) solvent->monitor proceed Proceed to next deprotection step monitor->proceed Negative Test re_evaluate Re-evaluate strategy monitor->re_evaluate Positive Test

Caption: A systematic workflow for troubleshooting incomplete couplings.

Issue 2: Extremely Difficult Couplings (e.g., α,α-disubstituted amino acids)

Symptoms:

  • Repeated coupling failures even with potent reagents and optimized conditions.

  • Very low to no desired product formation.

Root Causes & Solutions:

For extremely hindered couplings, such as those involving Aib (α-aminoisobutyric acid), even the most powerful uronium/phosphonium reagents may be insufficient. In these cases, alternative activation strategies are required.

Strategy Explanation Key Considerations
Acyl Fluoride Formation Converting the carboxylic acid to a highly reactive acyl fluoride can effectively overcome extreme steric barriers.[1] Reagents like TFFH are used for this purpose.[6]This method requires anhydrous conditions. The stability of the acyl fluoride should be considered.
Symmetrical Anhydrides Fmoc amino acid symmetrical anhydrides are efficient reagents for acylating highly hindered N-termini.[9]Symmetrical anhydrides are pre-formed and can provide superior results in challenging cases.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a robust method for incorporating sterically hindered amino acids into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

First Coupling:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Second Coupling: 5. Repeat steps 2 through 4 with a fresh solution of activated amino acid. 6. Monitoring: After the second coupling and subsequent washing, perform a qualitative test (e.g., ninhydrin test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is still positive, consider the more advanced strategies outlined above.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

Materials:

  • Fmoc-protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (1 equivalent)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent)

  • A suitable non-nucleophilic base (e.g., DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the protected, sterically hindered amino acid (1 eq.) in anhydrous DCM. Add TFFH (1 eq.) and the base. Stir the reaction for 10-15 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer than for standard couplings.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM and then DMF.

Data Summary Table: Coupling Reagent Performance

The selection of a coupling reagent is critical for success. While exact yields are sequence-dependent, the following table summarizes the relative performance and key features of reagents commonly used for difficult couplings.

Reagent Class Examples Relative Reactivity Racemization Risk Key Features & Side Reactions
Carbodiimides DCC, DICLowModerate to HighOften insufficient for hindered couplings; requires an additive like HOBt to suppress racemization.[5][10]
Phosphonium Salts PyBOP, PyAOPHighLowExcellent for routine and difficult couplings. Does not cause guanidinylation. PyAOP is more reactive than PyBOP.
Uronium/Aminium Salts HBTU, HCTU, HATUVery HighLowHATU is often considered the gold standard for difficult couplings.[2] HCTU is also highly effective. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[2]
Oxyma-Based Reagents COMUVery HighLowReactivity comparable to HATU with a better safety profile (not based on explosive triazoles).[6]

Visualizing the Mechanism: HATU-Mediated Coupling

The following diagram illustrates the activation of a carboxylic acid by HATU to form a highly reactive OAt-ester, which then readily reacts with the N-terminal amine of the peptide chain.

G cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Fmoc-AA-OH OAt-ester Reactive OAt-ester R-COOH->OAt-ester HATU HATU HATU->OAt-ester Base DIPEA Base->OAt-ester Peptide-Bond Fmoc-AA-NH-Peptide-Resin OAt-ester->Peptide-Bond Peptide-NH2 H2N-Peptide-Resin Peptide-NH2->Peptide-Bond

Caption: Mechanism of HATU-mediated peptide bond formation.

References

  • Peptide Coupling: Key Techniques. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available at: [Link]

  • PubMed. Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. Available at: [Link]

Sources

Troubleshooting

Hydroxymethyl Integrity: Technical Support &amp; Troubleshooting Guide

Topic: Preventing Side Reactions of the Hydroxymethyl Group (–CH₂OH) Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Synthetic Organic Chemists & Drug Developers Status: Active Operator: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions of the Hydroxymethyl Group (–CH₂OH) Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Synthetic Organic Chemists & Drug Developers

Status: Active Operator: Senior Application Scientist Ticket Scope: Prevention of oxidation, migration, and unwanted substitution of primary alcohols (–CH₂OH) during multi-step synthesis.

Introduction: The Reactivity Paradox

The hydroxymethyl group (primary alcohol) is a synthetic paradox: it is sterically accessible yet electronically versatile. In complex scaffolds like nucleosides, carbohydrates, or polyketides, this accessibility invites unwanted side reactions—most notably over-oxidation , acyl migration , and unintended nucleophilic substitution .

This guide bypasses standard textbook definitions to address the specific failure modes reported in high-stakes drug development workflows.

Module 1: The "Silent" Failure – Acyl Migration

User Query: "I protected my secondary alcohol as an acetate, but after working up the reaction, the acetyl group has migrated to the primary hydroxymethyl position. My regioselectivity is ruined. Why?"

Technical Diagnosis: You are experiencing 1,2-acyl migration .[1] This is thermodynamically driven; primary esters are generally more stable than secondary esters due to reduced steric strain. The reaction is kinetically accessible via a base-catalyzed orthoester intermediate .[2]

The Mechanism (Root Cause): Under basic conditions (pH > 7.5) or even on slightly basic silica gel, the free primary hydroxyl group deprotonates. This alkoxide attacks the neighboring carbonyl carbon, forming a cyclic orthoester. The ring then collapses to place the acyl group on the primary oxygen.

Visualizing the Threat:

AcylMigration Start Substrate: 2°-OAc, 1°-OH Inter Tetrahedral Orthoester Intermediate Start->Inter Nucleophilic Attack (Neighboring Group Participation) Base Base/pH > 8 (Trigger) Base->Start End Product (Unwanted): 2°-OH, 1°-OAc Inter->End Ring Collapse (Thermodynamic Sink)

Figure 1: Mechanism of base-catalyzed 1,2-acyl migration via the orthoester intermediate.

Troubleshooting & Prevention:

  • Buffer Control: Maintain pH < 7.0 during workup. Wash organic layers with dilute acid (e.g., 0.1 M HCl or NH₄Cl) immediately after basic reactions.

  • Steric Blocking: If possible, use bulkier protecting groups on the secondary alcohol (e.g., Pivaloyl instead of Acetyl) to destabilize the orthoester transition state.

  • Chromatography Caution: Avoid basic alumina. Use silica gel neutralized with 1% triethylamine only if the compound is acid-sensitive; otherwise, standard silica is safer for preventing migration.

Module 2: Oxidation Management – Stopping at the Aldehyde

User Query: "I am trying to oxidize my hydroxymethyl group to an aldehyde using TEMPO, but I keep generating 10-15% carboxylic acid impurity. How do I stop the reaction exactly at the aldehyde?"

Technical Diagnosis: The presence of carboxylic acid indicates hydrate oxidation . Aldehydes in the presence of water form gem-diols (hydrates), which are susceptible to further oxidation by the oxoammonium species.

The Fix: Anhydrous vs. Phase-Transfer Protocols You must decouple the aldehyde formation from the hydrate equilibrium.

Protocol: Highly Selective Anelli Oxidation (Aldehyde Stop) Standard Anelli conditions use aqueous NaOCl, which risks over-oxidation. Use this modified biphasic protocol:

ReagentEquivalentsRole
Substrate 1.0Primary Alcohol
TEMPO 0.01 (1 mol%)Catalyst
KBr 0.1 (10 mol%)Co-catalyst
NaOCl (Bleach) 1.1 - 1.2Stoichiometric Oxidant
Dichloromethane (DCM) SolventOrganic Phase
Water SolventAqueous Phase (Buffered)
NaHCO₃ Sat. SolutionCRITICAL: Maintains pH 8.6-9.5

Step-by-Step Execution:

  • Dissolve: Substrate and TEMPO in DCM. Cool to 0°C.

  • Buffer: Add aqueous KBr and saturated NaHCO₃. Vigorous stirring is essential (biphasic reaction).

  • Titrate: Add NaOCl dropwise over 20 minutes.

    • Why? Keeping oxidant concentration low prevents "runaway" oxidation of the aldehyde hydrate.

  • Quench: Immediately upon TLC completion, add aqueous Na₂S₂O₃ (thiosulfate).

    • Why? Destroys excess hypochlorite instantly, preventing acid formation during workup.

Visualizing Selectivity:

TEMPO_Selectivity Substrate Primary Alcohol (-CH2OH) Aldehyde Aldehyde (-CHO) Substrate->Aldehyde TEMPO/NaOCl (Fast) Hydrate Gem-Diol Hydrate (-CH(OH)2) Aldehyde->Hydrate + H2O (Equilibrium) Acid Carboxylic Acid (-COOH) Hydrate->Acid Excess Oxidant (Slow)

Figure 2: The "Hydrate Trap." Over-oxidation occurs only if the aldehyde is allowed to equilibrate with water in the presence of excess oxidant.

Module 3: Unwanted Nucleophilic Substitution

User Query: "I removed a Boc group using 4M HCl in dioxane. My amine is free, but my primary alcohol has partially converted to an alkyl chloride."

Technical Diagnosis: Primary alcohols are prone to


 substitution under acidic conditions, especially when a good nucleophile (Cl⁻) is present. Protonation of the hydroxyl group creates an oxonium ion (

), turning a poor leaving group (-OH) into an excellent one (-H₂O).

The Solution: Switch to non-nucleophilic acids or scavenger protocols.

Alternative Deprotection Cocktails:

  • TFA / DCM: Trifluoroacetic acid is less nucleophilic than HCl.

  • HCl / MeOH (Dilute): Methanol solvates the chloride ion, reducing its nucleophilicity compared to dioxane.

  • Scavenger Additive: Add triethylsilane (TES) or water to the reaction mixture to trap the carbocation/oxonium species if the mechanism has

    
     character (rare for primary, but possible in benzylic systems).
    
Module 4: Protective Group Strategy Matrix

When the hydroxymethyl group must remain inert, selecting the correct "mask" is the only viable strategy. Use this orthogonality matrix to select a group that survives your specific reaction conditions.

Protecting GroupStability: AcidStability: BaseStability: OxidationStability: ReductionCleavage Condition
TBS (TBDMS) Low (pH < 4)HighHighHighFluoride (TBAF) or Acid
MOM (Methoxymethyl) LowHighHighHighStrong Acid (TFA/HCl)
Trityl (Trt) Very LowHighHighHighMild Acid (AcOH)
Benzyl (Bn) HighHighHighHighHydrogenolysis (Pd/C, H₂)
Acetate (Ac) HighLow (pH > 9)ModerateLow (LiAlH₄)Base (K₂CO₃/MeOH)

Strategic Insight:

  • For Primary vs. Secondary Selectivity: Use Trityl (Trt) or TBDPS . These bulky groups react almost exclusively with primary alcohols over secondary ones due to steric hindrance [1].

  • For Acid Stability: Use Benzyl . It withstands almost all acidic conditions but requires hydrogenolysis for removal, which may reduce alkenes elsewhere in your molecule.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on orthogonality and stability profiles).

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes...[3] Journal of Organic Chemistry, 52(12), 2559–2562. (The mechanistic basis for TEMPO selectivity).

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective aerobic oxidation of primary alcohols... Journal of the American Chemical Society, 133(42), 16901–16910. (Modern Cu/TEMPO protocols).

  • Lassfolk, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University. (Detailed analysis of base-catalyzed migration).

  • Appel, R. (1975).[4] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination.[4] Angewandte Chemie International Edition, 14(12), 801-811.[4] (Context for phosphonium-based substitution side reactions).

Sources

Optimization

Enhancing enantiomeric excess in alpha-hydroxymethylleucine production

Technical Support Center: Chiral Amino Acid Synthesis Topic: Enhancing Enantiomeric Excess (ee) in -Hydroxymethylleucine Production Ticket ID: HML-EE-OPT-001 Assigned Specialist: Senior Application Scientist, Biocatalysi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amino Acid Synthesis Topic: Enhancing Enantiomeric Excess (ee) in


-Hydroxymethylleucine Production
Ticket ID:  HML-EE-OPT-001
Assigned Specialist:  Senior Application Scientist, Biocatalysis & Process Chemistry

Executive Summary

Producing


-hydroxymethylleucine (HML)—effectively an 

-isobutylserine—presents a formidable stereochemical challenge due to the formation of a quaternary carbon center. Whether you are utilizing Biocatalytic Desymmetrization (e.g., Porcine Liver Esterase on malonates) or Organocatalytic Aldol Reactions , achieving >98% ee requires strict control over thermodynamic and kinetic parameters.

This guide addresses the three most common failure modes leading to sub-optimal optical purity:

  • Enzymatic Promiscuity: Loss of facial selectivity due to improper solvent/pH conditions.

  • Downstream Racemization: Lability of the quaternary center during work-up (Curtius rearrangement or hydrolysis).

  • Analytical Masking: Inaccurate ee determination due to poor diastereomer separation in Marfey’s analysis.

Module 1: Process Optimization (Biocatalytic Route)

Context: The industrial standard often involves the desymmetrization of


-isobutyl-

-hydroxymethyl malonate diesters using hydrolases (e.g., PLE) or the direct hydroxymethylation of leucine equivalents using engineered Serine Hydroxymethyltransferase (SHMT).
Troubleshooting Guide: Low Selectivity in Enzymatic Steps
SymptomProbable CauseCorrective ActionMechanism of Action
ee stuck at 80-90% Temperature too high (

C)
Cool to 4°C or 0°C. Lower temperatures increase the difference in activation energy (

) between the favored and unfavored transition states, enhancing selectivity (R-factor).
Inconsistent ee between batches pH Drift Implement pH-stat titration. Hydrolases like PLE are conformationally sensitive. A drift of 0.5 pH units can alter the enzyme's active site geometry, allowing the "wrong" ester group to bind. Maintain pH 7.0

0.1.
Sudden drop in ee upon scale-up Co-solvent Concentration Limit DMSO/MeOH to <10% (v/v). High organic solvent loads can induce partial unfolding of the enzyme, exposing non-selective hydrophobic pockets.
High conversion, Low ee Over-running the reaction Quench at 40-45% conversion. If using a kinetic resolution (rather than desymmetrization), the enantiomeric ratio (

) dictates that ee of the product decreases as conversion pushes past 50%.
Protocol 1.1: Optimization of Biocatalytic Desymmetrization

Target:


-disubstituted malonate precursor
  • Preparation: Suspend the diester substrate (50 mM) in Phosphate Buffer (100 mM, pH 7.0).

  • Co-solvent Addition: Add DMSO (5% v/v) only if solubility is limiting.

  • Enzyme Initiation: Add Porcine Liver Esterase (PLE, typically 100 U/mmol) at 0°C .

  • Monitoring: Monitor pH continuously. Use a pH-stat to dose 0.1 M NaOH, maintaining pH 7.0.

  • Endpoint: Stop reaction when 1.0 equivalent of base is consumed (for desymmetrization) or at calculated conversion (for resolution).

  • Work-up: Acidify to pH 3.0 with cold 1M HCl and extract immediately with EtOAc. Do not dwell at acidic pH.

Module 2: Downstream Processing & Chemical Refinement

Context: Even with a perfect enzymatic step, the quaternary center in HML is sterically congested. Subsequent chemical steps (e.g., Curtius rearrangement to install the amine) can lead to racemization via ketene intermediates or retro-aldol mechanisms.

Critical Workflow: Preventing Racemization

OptimizationWorkflow cluster_0 Critical Control Point Start Crude Enriched Product (ee ~90%) Check Check Impurities (Retro-Aldol Risk) Start->Check Cryst Diastereomeric Salt Crystallization Check->Cryst If ee < 95% Curtius Curtius Rearrangement (Strict T control) Check->Curtius If ee > 95% Cryst->Curtius Enriched Salt Final Pure HML (>99% ee) Curtius->Final

Figure 1: Decision matrix for downstream processing. Crystallization is often required before the final rearrangement to "lock in" high ee.

FAQ: Chemical Handling

Q: My ee drops during the hydrolysis of the intermediate amide. Why? A: Quaternary


-amino acids are prone to oxazolone formation under harsh acidic/basic conditions.
  • Fix: Use Enzymatic Amidase (e.g., from Pseudomonas) for mild hydrolysis instead of 6N HCl reflux. If chemical hydrolysis is necessary, use the "Sandwich" method : TMSI (Trimethylsilyl iodide) followed by mild aqueous workup.

Q: Can I upgrade the ee chemically? A: Yes. The "Self-Regeneration of Stereocenters" concept (Seebach) applies here, but a simpler method is Diastereomeric Salt Crystallization .

  • Protocol: React your crude HML (or its N-protected precursor) with (S)-(-)-1-Phenylethylamine. The diastereomeric salt often crystallizes out, leaving the racemate in the mother liquor.

Module 3: Analytical Validation (Marfey's Method)

Context: Standard Chiral HPLC often fails for HML due to the lack of aromatic chromophores and steric bulk. Marfey’s Reagent (L-FDAA) is the mandatory standard for validation.

Troubleshooting Marfey's Analysis
IssueDiagnosisSolution
Peaks Co-elute D- and L-HML derivatives have similar hydrophobicity.Switch Reagent: Use L-FDTA (Valine analog) or L-FDPw (Phenylglycine analog). The increased bulk of the reagent amplifies the steric difference of the analytes.
Incomplete Derivatization Steric hindrance of the

-quaternary center blocks the amine.
Force Conditions: Increase reaction temp to 50°C and time to 2 hours. Ensure pH > 8.0 (use

).
Ghost Peaks Hydrolysis of Marfey's reagent itself.Run a Blank: Inject a sample of the reagent treated exactly as the sample (heated, acidified). Subtract these peaks.
Protocol 3.1: Marfey's Derivatization for Sterically Hindered Amino Acids
  • Sample Prep: Dissolve 1 mg of HML in 100

    
    L water.
    
  • Base: Add 20

    
    L 1M 
    
    
    
    .
  • Reagent: Add 40

    
    L of 1% (w/v) L-FDAA  in acetone.
    
  • Reaction: Heat at 50°C for 90 minutes (longer than standard 40°C/1h due to steric bulk).

  • Quench: Cool and add 20

    
    L 1M HCl. Dilute with 200 
    
    
    
    L Mobile Phase A.
  • HPLC: C18 Column. Gradient: 10%

    
     60% Acetonitrile (with 0.1% TFA) over 45 mins.
    
    • Note: The L-L diastereomer typically elutes before the L-D diastereomer.

References & Authoritative Grounding

  • Biocatalytic Desymmetrization (PLE):

    • Source:Journal of Organic Chemistry. "Enantioselective Synthesis of

      
      -Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement."
      
    • Relevance: Establishes the core protocol for generating high-ee quaternary centers via malonate hydrolysis.

  • Marfey's Method (Analytical Standard):

    • Source:Carlsberg Research Communications.[1] "Determination of enantiomeric purity of amino acids by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide."

    • Relevance: The foundational text for the analytical protocols described in Module 3.

  • Chiral Phase Transfer Catalysis (Alternative Route):

    • Source:Nature Chemistry. "High-performance chiral quaternary ammonium salts for asymmetric phase-transfer catalysis." (Maruoka et al.)

    • Relevance: Provides the chemical alternative if biocatalysis fails, specifically for

      
      -alkyl amino acid synthesis.
      
  • Troubleshooting Quaternary Amino Acids:

    • Source:Chemical Reviews. "Synthesis of

      
      -Disubstituted 
      
      
      
      -Amino Acids."
    • Relevance: Comprehensive review on the steric challenges and racemization risks specific to HML-type molecules.

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Technical Comparison Guide: NMR Spectral Analysis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid ( -Hydroxymethylleucine) Executive Summary 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as -hydroxymet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Spectral Analysis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid ( -Hydroxymethylleucine)

Executive Summary

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (also known as


-hydroxymethylleucine or HmLeu) represents a critical class of non-proteinogenic 

-disubstituted amino acids
. Unlike its parent compound L-Leucine, HmLeu possesses a quaternary

-carbon center. This structural modification imposes significant steric constraints on the peptide backbone, stabilizing helical conformations (specifically

-helices) and providing resistance to enzymatic hydrolysis.

The Analytical Challenge: Standard amino acid NMR protocols often fail to distinguish HmLeu from impurities or structural analogs (like


-methylleucine) due to signal overlap in the aliphatic region. This guide provides a comparative spectral analysis, establishing a self-validating protocol to definitively characterize HmLeu against its structural alternatives.

Structural Context & Comparative Baseline

To interpret the NMR spectrum correctly, one must understand the symmetry breaking introduced by the hydroxymethyl group.

Structural Comparison

The following diagram illustrates the progression from the proteinogenic parent (Leucine) to the target molecule.

StructuralComparison cluster_0 Parent cluster_1 Steric Analog cluster_2 Target Molecule Leu L-Leucine (Monosubstituted) MeLeu α-Methylleucine (Hydrophobic Quaternary) Leu->MeLeu α-H → α-Methyl HmLeu α-Hydroxymethylleucine (Polar Quaternary) Leu->HmLeu α-H → α-CH2OH Note Key NMR Difference: HmLeu introduces diastereotopic protons on the hydroxymethyl group. HmLeu->Note

Figure 1: Structural evolution showing the substitution at the


-carbon. The transition from Leucine to HmLeu removes the 

-proton and introduces a diastereotopic methylene group.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of specific cross-peaks in 2D experiments confirms the structure and rules out common synthesis byproducts.

Sample Preparation[1]
  • Solvent A (Routine): Deuterium Oxide (

    
    ) + 0.05% TSP (internal standard).
    
    • Purpose: Clear observation of aliphatic backbone; exchangeable protons (OH, NH) are silent.

  • Solvent B (Structural Proof): DMSO-

    
    .
    
    • Purpose:Critical for HmLeu. Inhibits rapid proton exchange, allowing observation of the hydroxymethyl

      
       triplet and amine protons.
      
Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: Pulse angle 30°, relaxation delay (

    
    ) 
    
    
    
    2.0s (ensure full relaxation of quaternary methyls).
  • 13C NMR: DEPT-135 is mandatory to distinguish the quaternary

    
    -carbon (invisible in DEPT) from the 
    
    
    
    groups (inverted).

Comparative Spectral Analysis

1H NMR Signatures (Proton)

The definitive feature of HmLeu is the AB system of the hydroxymethyl group. Unlike the methyl group in


-methylleucine (which is a singlet), the 

protons in HmLeu are diastereotopic due to the chiral center at

.
FeatureL-Leucine (Parent)

-Methylleucine (Alternative)
HmLeu (Target) Diagnostic Value

-Proton
dd, ~3.7 ppmAbsent Absent Confirms disubstitution.

-Substituent
N/ASinglet, ~1.4 ppm (3H)AB System (dd), 3.5–3.9 ppm (2H) Primary ID. Distinguishes Methyl vs. Hydroxymethyl.
Side Chain (

-CH)
MultipletMultipletMultipletConserved isobutyl tail.
Amide/Amine (DMSO) Doublet (coupling to

-H)
Singlet (no coupling)Singlet (no coupling) Confirms quaternary center.
Hydroxyl (DMSO) N/AN/ATriplet (coupling to

)
Confirms presence of OH.
13C NMR Signatures (Carbon)

The quaternary carbon shift is the most robust indicator of purity.

Carbon SiteL-Leucine (

ppm)
HmLeu (

ppm)
Shift Logic
Carbonyl (

)
~176.0~174.5 Slight upfield shift due to steric crowding.

-Carbon (

)
53.0 (CH)66.0 – 68.0 (C) Huge Downfield Shift. Deshielding by OH and quaternary nature.
Hydroxymethyl (

)
N/A65.0 – 67.0 (

)
Distinct from

; check DEPT-135 (inverted).

-Carbon (

)
41.042.5 Slight perturbation.

Advanced Characterization: The Connectivity Logic

To prove the structure beyond doubt (E-E-A-T requirement), you must map the connectivity using 2D NMR. The following flowchart describes the logic path for validating HmLeu.

NMR_Workflow Start Start: Dissolve in DMSO-d6 H1 1H NMR Spectrum Start->H1 CheckAlpha Is there an α-Proton (~4.0 ppm)? H1->CheckAlpha LeuPath It is Leucine (Monosubstituted) CheckAlpha->LeuPath Yes CheckAB Check 3.5-4.0 ppm region: Singlet or AB System? CheckAlpha->CheckAB No (Quaternary) MeLeu Singlet (3H) = α-Methylleucine CheckAB->MeLeu Singlet HmLeu_Cand AB System (2H) = HmLeu Candidate CheckAB->HmLeu_Cand AB System Validation Validation Step (HMBC) HmLeu_Cand->Validation Result HMBC Correlation: CH2(OH) protons -> Carbonyl & β-Carbon Validation->Result

Figure 2: Decision tree for distinguishing HmLeu from its closest analogs using 1H and 2D NMR data.

HMBC Connectivity (Heteronuclear Multiple Bond Correlation)

The "Smoking Gun" experiment for HmLeu is the HMBC.

  • Observation: The protons at 3.5–3.9 ppm (Hydroxymethyl) must show a strong 3-bond correlation to the Carbonyl carbon (~174.5 ppm) and the

    
    -carbon (~42.5 ppm) .
    
  • Differentiation: If the sample were a mixture of Leucine and Formaldehyde (a potential synthesis artifact), you would not see the correlation between the

    
     protons and the peptide backbone carbons.
    

Performance & Application Note

Why choose HmLeu over


-Methylleucine?
  • Solubility: The hydroxymethyl group confers significantly higher water solubility compared to the hydrophobic

    
    -methyl group.
    
  • Helical Stability: While both amino acids induce helical folding (

    
    -helix) by restricting the 
    
    
    
    and
    
    
    torsion angles, HmLeu allows for side-chain to backbone hydrogen bonding (between the
    
    
    -OH and the backbone amide), offering a unique stabilization mechanism not possible with
    
    
    -methylleucine.
  • Functionalization: The primary alcohol on HmLeu serves as a handle for further chemical modification (e.g., glycosylation or phosphorylation), making it a superior building block for peptidomimetics.

References

  • General NMR of Amino Acids: Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Establishes the baseline chemical shifts for Leucine).

  • Quaternary Amino Acid Synthesis & Analysis: Tanaka, M., et al. (2001). "Asymmetric synthesis of

    
    -substituted 
    
    
    
    -amino acids." Chemical Reviews, 101(12), 3669-3716. (Authoritative review on the synthesis and characterization of disubstituted amino acids).
  • Conformational Effects (Peptidomimetics)

    
    -carbon atom." Biopolymers, 60(6), 396-419. 
    (Explains the structural "performance" differences between 
    
    
    
    -methyl and
    
    
    -hydroxymethyl substitutions).
  • Solvent Effects in NMR: Abraham, R. J., et al. (2006). "NMR spectroscopy of residues in peptides: Solvent effects." Magnetic Resonance in Chemistry, 44(6), 553-560. (Supports the protocol choice of DMSO-d6 for observing exchangeable protons).

Comparative

HPLC method development for separating alpha-hydroxymethylleucine isomers

Topic: HPLC Method Development for Separating -Hydroxymethylleucine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Guide: HPLC Method Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Separating


-Hydroxymethylleucine Isomers
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Comparative Guide: HPLC Method Development for -Hydroxymethylleucine Isomer Separation

Executive Summary

The separation of


-hydroxymethylleucine (

-HML) enantiomers presents a distinct stereochemical challenge. Unlike standard

-amino acids,

-HML possesses a quaternary

-carbon substituted with both a methyl and a hydroxymethyl group. This steric bulk hinders standard derivatization kinetics, while the molecule's zwitterionic, polar nature complicates retention on standard Reversed-Phase (RP) columns.

This guide objectively compares the two most robust methodologies for resolving


-HML isomers:
  • Direct Chiral Separation: Using Crown Ether Chiral Stationary Phases (CSPs).

  • Indirect Separation: Using Chiral Derivatization Reagents (CDRs) like Marfey’s Reagent.

Structural Analysis & Separation Strategy

Before selecting a method, the analyst must understand the molecular behavior of


-HML:
  • Steric Hindrance: The

    
    -quaternary center creates significant steric bulk, reducing the reaction rates for N-terminal derivatization (e.g., with OPA or FMOC).
    
  • Polarity: The hydroxymethyl group increases hydrophilicity compared to leucine, reducing retention on C18 columns without ion-pairing agents.

  • Detection:

    
    -HML lacks a strong UV chromophore. Direct detection requires low UV (200–210 nm), CAD, or MS.
    
Decision Matrix: Which Method to Choose?

MethodSelection Start Start: alpha-HML Sample Decision Primary Constraint? Start->Decision Direct Method A: Direct Chiral (Crown Ether) Decision->Direct Speed / Prep Scale Indirect Method B: Indirect (Marfey's Reagent) Decision->Indirect Trace Analysis / Biological Matrix Direct_Pros Pros: - No Prep - Scale-up Ready - Reclaim Sample Direct->Direct_Pros Indirect_Pros Pros: - High Sensitivity (UV 340nm) - Standard C18 Column - MS Compatible Indirect->Indirect_Pros

Figure 1: Decision matrix for selecting the optimal separation strategy based on analytical goals.

Method A: Direct Chiral Separation (Crown Ether CSP)

The Gold Standard for Speed and Simplicity.

Crown ether columns (specifically CROWNPAK CR-I(+) ) are the preferred choice for separating free


-amino acids. The chiral selector forms a host-guest complex with the primary ammonium group (

) of the amino acid.
Mechanism of Action

The 18-crown-6 ether ring "sits" on the protonated amine. The three hydrogens of the ammonium group form hydrogen bonds with the ether oxygens. The chiral discrimination arises from the steric fit of the


-substituents (the isobutyl and hydroxymethyl groups) against the chiral barriers of the crown ether backbone.
Protocol: CROWNPAK CR-I(+)[1][2][3]
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[1]

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (90:10 v/v).
    
    • Expert Note: Perchloric acid is critical. It acts as a chaotic ion to improve peak shape and ensures the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 10°C – 25°C.

    • Optimization: Lower temperatures often improve resolution (

      
      ) by reducing the entropy term of the van't Hoff equation, "freezing" the complex in its most selective conformation.
      
  • Detection: UV at 200 nm (or ELSD/CAD if available).

Performance Data (Simulated for Comparison)
ParameterValueNotes
Resolution (

)
> 2.5Excellent separation of D and L forms.
Elution Order D-Form firstWith CR(+) column.[2]
LOD ~10 µg/mLLimited by weak UV absorbance at 200 nm.
Run Time < 15 minsVery fast; no sample prep required.

Critical Limitation: The high concentration of non-volatile acid (


) makes this method incompatible with Mass Spectrometry (MS) . For LC-MS, TFA must be used, but resolution often degrades significantly.

Method B: Indirect Separation (Marfey’s Reagent)[5]

The Gold Standard for Sensitivity and Biological Matrices.

When sensitivity is paramount (e.g., PK studies), derivatization with Marfey’s Reagent (FDAA) is superior. FDAA reacts with the amine to form diastereomers, which can then be separated on a standard achiral C18 column.

Mechanism of Action

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution with the


-HML amine. This converts the enantiomers into diastereomers (L-FDAA-L-HML and L-FDAA-D-HML), which possess different hydrophobicities and can be resolved on a C18 column.
Protocol: FDAA Derivatization[5][6]
  • Reagent Prep: 1% solution of FDAA in acetone.

  • Reaction:

    • Mix 50 µL Sample + 100 µL FDAA + 20 µL 1M

      
      .
      
    • Heat at 45°C for 60-90 minutes.

    • Expert Note: Standard amino acids react in 30 mins.

      
      -HML requires longer time and heat due to the steric hindrance of the 
      
      
      
      -methyl/hydroxymethyl group.
    • Quench with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 × 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile.[3][1]

    • Gradient: 10% B to 50% B over 30 mins.

  • Detection: UV at 340 nm (Strong absorption from the dinitrophenyl moiety).

Performance Data (Simulated for Comparison)
ParameterValueNotes
Resolution (

)
> 1.5Diastereomers separate based on hydrophobicity.
Elution Order L-L elutes before L-DCaution: Verify with standards;

-alkylation can alter elution order compared to standard AAs.
LOD ~10 ng/mL1000x more sensitive than Method A.
Run Time 45 minsIncludes prep and gradient re-equilibration.

Comparative Summary

FeatureMethod A: Crown Ether (Direct)Method B: Marfey's Reagent (Indirect)
Primary Use Case Purity analysis of raw material; Prep scale.PK studies; Trace analysis in plasma/media.
Sample Prep None (Dilute & Shoot).Complex (Derivatization required).
Steric Issues Minimal (Host-guest fit usually tolerates

-methyl).
Significant (Slow reaction kinetics).
MS Compatibility Poor (Requires

for best results).
Excellent (Standard volatile mobile phases).
Cost High (Specialized Column).Low (Standard Column + Reagent).

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Peak Tailing in Method A
  • Cause: Interaction between the amine and residual silanols on the silica support.

  • Fix: Increase the acid concentration or lower the temperature. Ensure the column is the "Immobilized" (CR-I) version, which is more robust than the coated (CR) version.

Issue 2: Incomplete Derivatization in Method B
  • Cause: The quaternary

    
    -carbon sterically blocks the nucleophilic attack.
    
  • Fix: Do not increase temperature >50°C as this causes racemization of the reagent. Instead, double the molar excess of FDAA and extend reaction time to 2 hours.

Issue 3: Loss of Resolution in Method A
  • Cause: Water contamination in the acetonitrile or column aging.

  • Fix: Crown ether columns are sensitive to water content. Ensure strictly controlled organic/aqueous ratios. A "regeneration" wash with 100% water followed by 100% methanol can sometimes restore performance.

References

  • Daicel Corporation. (n.d.).[3] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][1][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Hyun, M. H. (2018).[4] Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. Journal of Chromatography A. Retrieved from [Link]

  • Péter, A., et al. (2001).

    
    -amino acid analogues. Journal of Chromatography A. Retrieved from [Link]
    

Sources

Validation

Comparing proteolytic stability of alpha-hydroxymethylleucine vs native leucine

Comparative Guide: Proteolytic Stability of -Hydroxymethylleucine vs. Native Leucine Executive Summary In the development of peptide therapeutics, native L-Leucine (Leu) represents a significant metabolic liability.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Proteolytic Stability of -Hydroxymethylleucine vs. Native Leucine

Executive Summary

In the development of peptide therapeutics, native L-Leucine (Leu) represents a significant metabolic liability. Its hydrophobic side chain is a primary recognition motif for major digestive enzymes, including chymotrypsin and pepsin, leading to rapid systemic clearance (


 min in serum).

-Hydroxymethylleucine (

-HmL)
is a non-canonical,

-disubstituted amino acid designed to overcome this limitation. By replacing the

-proton with a hydroxymethyl group (

),

-HmL introduces a quaternary center that provides steric occlusion of the scissile bond without abolishing the side-chain recognition required for receptor binding.

Key Findings:

  • Proteolytic Resistance: Peptides incorporating

    
    -HmL exhibit a half-life extension of 10-fold to >100-fold  compared to native Leu variants, depending on the protease and position.
    
  • Mechanism: The quaternary

    
    -carbon enforces a helical or fully extended conformation (steric lock) and physically blocks the transition state formation in the protease active site.
    
  • Solubility Advantage: Unlike

    
    -methylleucine (
    
    
    
    -MeLeu), the hydroxymethyl group of
    
    
    -HmL confers amphiphilicity, improving aqueous solubility and enabling unique intramolecular H-bonding interactions.

Chemical Basis of Stability[1]

To understand the stability profile, one must analyze the structural divergence at the


 position.
Structural Comparison
FeatureNative L-Leucine

-Hydroxymethylleucine (

-HmL)
Formula



-Substituent
Hydrogen (

)
Hydroxymethyl (

)
Hybridization Tertiary CarbonQuaternary Carbon
Conformational Freedom High (

flexible)
Restricted (Helicogenic)
Protease Access High (Accessible Scissile Bond)Blocked (Steric Shielding)
The Mechanistic "Steric Clash"

Proteases like chymotrypsin function by nucleophilic attack on the carbonyl carbon of the peptide bond. This reaction requires the substrate to adopt a specific tetrahedral transition state.

In native Leucine, the small


-proton allows the enzyme's catalytic triad (Ser-His-Asp) to approach the carbonyl. In 

-HmL, the bulky hydroxymethyl group creates a steric clash with the enzyme's S1' or S1 pocket. Furthermore, the

-disubstitution restricts the backbone torsion angles (

), often forcing the peptide into a

-helical or fully extended structure that digestive enzymes cannot unfold to cleave.

StabilityMechanism cluster_native Native Leucine (Unstable) cluster_HmL alpha-HmL (Stable) Leu Native Leucine (alpha-H) EnzBind Protease Binding (Accessible) Leu->EnzBind Hydrolysis Rapid Hydrolysis (t1/2: min) EnzBind->Hydrolysis Steric Steric Occlusion & Conformational Lock EnzBind->Steric Blocked by Quaternary Center HmL alpha-HmL (alpha-CH2OH) HmL->Steric Resistance Proteolytic Resistance (t1/2: hrs/days) Steric->Resistance

Figure 1: Mechanistic pathway of proteolytic resistance. The quaternary center of


-HmL prevents the requisite enzyme-substrate complex formation.

Performance Analysis: Comparative Data

The following data synthesizes performance metrics from studies on


-disubstituted amino acids (the class to which 

-HmL belongs). While direct head-to-head data for every protease is rare, the kinetic behavior is consistent across the class of

-tetrasubstituted residues.
Table 1: Proteolytic Stability Profiles[2]
Enzyme / MediumNative Leucine Peptide (

)

-HmL /

-MeLeu Peptide (

)
Fold ImprovementNotes
Chymotrypsin 12 - 25 min> 4 hours~10-20x HmL blocks the hydrophobic pocket access.
Trypsin 15 - 30 min> 24 hours>50x High resistance when HmL is at

position.
Human Serum 30 - 60 min> 12 hours~24x Broad spectrum resistance to serum peptidases.
Proteinase K < 10 min~ 2 hours~12x Aggressive promiscuous protease; significant stabilization observed.

> Note on Data: Values represent typical ranges for short peptides (5-10 mers) containing the residue at the cleavage site. Data is derived from comparative studies of


-methyl and 

-hydroxymethyl analogues [1][2][6].
The Solubility Factor (HmL vs. MeLeu)

While


-Methylleucine (

-MeLeu) provides similar stability, it significantly increases peptide hydrophobicity, often leading to aggregation.
  • 
    -MeLeu:  Hydrophobic index increases. Risk of precipitation.
    
  • 
    -HmL:  The 
    
    
    
    group can donate and accept hydrogen bonds. It often forms an intramolecular H-bond with the backbone amide (
    
    
    ), further rigidifying the structure (increasing stability) while maintaining aqueous solubility.

Experimental Protocol: Validating Stability

To objectively compare


-HmL vs. Native Leucine in your specific sequence, follow this standardized proteolytic assay. This protocol ensures self-validation via internal standards and time-course linearity.
Materials
  • Test Peptides: Sequence A (Native Leu) and Sequence B (

    
    -HmL analog).
    
  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II) or Human Serum (pooled).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8 (mimics physiological conditions).
    
  • Internal Standard: Fmoc-Gly-OH (or a non-degradable peptidomimetic) to normalize injection volume.

Workflow Diagram

AssayProtocol cluster_sampling Sampling Loop (0, 15, 30, 60, 120, 240 min) Start Start: Prepare 1mM Peptide Solution (Buffer pH 7.8 + Internal Std) Incubate Add Enzyme/Serum (E:S ratio 1:100) Start->Incubate Sample Remove Aliquot (50 uL) Incubate->Sample Quench Quench Reaction (Add 50 uL 1% TFA/Acetonitrile) Sample->Quench Analyze RP-HPLC / LC-MS Analysis (Monitor Peak Area vs. Internal Std) Quench->Analyze Calc Calculate k_obs and t_1/2 ln([C]/[C0]) = -kt Analyze->Calc

Figure 2: Standardized proteolytic stability assay workflow.

Step-by-Step Methodology
  • Preparation: Dissolve peptide to 1 mM in Tris buffer. Add Internal Standard (final 50

    
    M).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add enzyme (e.g., Chymotrypsin) at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Sampling: At defined time points (

    
     min), remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 50

    
    L of "Quench Solution" (50% Acetonitrile / 49% 
    
    
    
    / 1% TFA). Vortex to denature enzyme.
  • Analysis: Inject 20

    
    L onto RP-HPLC (C18 column). Monitor UV at 214 nm.
    
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • Half-life

      
      .
      

References

  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Available at: [Link]

  • Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science.[1][2] Available at: [Link]

  • Werder, M., et al. (1999). Structure and stability of peptides containing alpha,alpha-disubstituted amino acids.[3] Helvetica Chimica Acta.

  • Rapid Novor. (2021). Isoleucine and Leucine: Mass Spectrometry Distinction. Available at: [Link]

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science.[4] (Demonstrates the stability of

    
    -disubstituted "stapled" peptides).
    

Sources

Comparative

A Comparative Guide to the Biological Potency of Leucine and its Analogue, Alpha-Hydroxymethylleucine

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular biology and drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different physio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different physiological outcomes. This guide offers an in-depth comparative analysis of the naturally occurring amino acid L-leucine and its synthetic analogue, alpha-hydroxymethylleucine, also known as α-hydroxyisocaproic acid (HICA). While both molecules are intimately linked to cellular metabolism and growth, their potencies and mechanisms of action exhibit critical distinctions. This document will dissect these differences, providing experimental context and actionable protocols for researchers in the field.

Introduction: Leucine and the Quest for Anabolic Potency

L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and proliferation[1][2]. Its profound anabolic effects have made it a focal point in clinical nutrition and metabolic research. In the search for molecules with enhanced or more targeted anabolic and anti-catabolic properties, synthetic analogues like alpha-hydroxymethylleucine have emerged. Alpha-hydroxymethylleucine is a metabolite of leucine and has been investigated for its potential to mitigate muscle protein breakdown[3][4][5]. This guide will explore the comparative efficacy of these two compounds, with a particular focus on their influence on key cellular signaling pathways.

Comparative Analysis of Biological Activity

Direct comparative studies on the receptor binding potency of leucine and alpha-hydroxymethylleucine are not extensively available in the current scientific literature. However, a comparison of their effects on downstream signaling pathways and physiological processes provides valuable insights into their relative potencies.

Biological EffectLeucineAlpha-Hydroxymethylleucine (HICA)Key Findings
mTORC1 Signaling Activation Potent activatorWeak or indirect activatorLeucine directly and robustly activates mTORC1, a key regulator of protein synthesis[1][6]. HICA's effects on mTOR signaling are less pronounced and may be indirect[4].
Muscle Protein Synthesis (MPS) Strong stimulatorMay enhance MPS, but less potent than leucineStudies have shown that leucine is a more potent stimulator of muscle protein synthesis compared to its metabolites, including HICA[1].
Muscle Protein Breakdown (MPB) Indirectly suppresses through MPS stimulationPrimarily acts as an anti-catabolic agentHICA is primarily recognized for its ability to reduce muscle protein breakdown, a key differentiator from leucine's primary anabolic role[3][4][5].
SIRT1 Activation Direct activatorNo direct evidence of activationLeucine has been shown to directly activate SIRT1, an NAD+-dependent deacetylase involved in metabolic regulation[1]. There is no direct evidence to suggest HICA activates SIRT1.

Signaling Pathways: A Tale of Two Molecules

The differential effects of leucine and alpha-hydroxymethylleucine can be attributed to their distinct interactions with cellular signaling networks.

The mTORC1 Pathway: Leucine's Anabolic Hub

Leucine is a primary activator of the mTORC1 signaling cascade. This pathway is central to the regulation of protein synthesis, cell growth, and proliferation. Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of mRNA into protein.

Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis | inhibits Leucine Leucine SIRT1 SIRT1 Leucine->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation

Leucine's activation of the SIRT1 signaling pathway.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key assays.

In Vitro SIRT1 Deacetylation Assay (Fluorometric)

This assay measures the ability of a compound to directly activate SIRT1, leading to the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., from Cayman Chemical, Item No. 10010402) [7]* NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., from Cayman Chemical, Item No. 10010403) [7]* 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a master mix containing assay buffer, SIRT1 enzyme, and NAD+.

  • Add the test compounds (leucine, alpha-hydroxymethylleucine) at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding the master mix to each well.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent activation relative to a vehicle control.

GPR109A Radioligand Binding Assay

This assay determines the ability of a compound to bind to the G-protein coupled receptor GPR109A by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing human GPR109A

  • Radioligand (e.g., [3H]-Nicotinic Acid)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Unlabeled competitor (e.g., Nicotinic Acid)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand, and either binding buffer (for total binding), unlabeled competitor (for non-specific binding), or test compound (leucine or alpha-hydroxymethylleucine) at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compounds.

GPR109A Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of GPR109A activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Forskolin

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • Cell culture medium

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Seed the GPR109A-expressing cells into a 384-well plate and incubate overnight.

  • Remove the culture medium and add the test compounds (leucine or alpha-hydroxymethylleucine) at various concentrations, along with forskolin to stimulate cAMP production.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and add the HTRF cAMP detection reagents according to the kit manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Measure the HTRF signal using a compatible plate reader.

  • Calculate the inhibition of forskolin-stimulated cAMP accumulation to determine the EC50 of the test compounds.

cluster_0 Experimental Workflow A Compound Preparation (Leucine & a-HML) B Assay Setup (Binding or Functional) A->B C Incubation B->C D Signal Detection (Radioactivity/Fluorescence) C->D E Data Analysis (Potency Calculation) D->E

Generalized workflow for receptor binding and functional assays.

Conclusion and Future Directions

The available evidence suggests that L-leucine is a more potent direct activator of key anabolic signaling pathways, namely mTORC1 and SIRT1, compared to its analogue alpha-hydroxymethylleucine. While alpha-hydroxymethylleucine exhibits valuable anti-catabolic properties by reducing muscle protein breakdown, its direct impact on anabolic signaling appears to be less significant.

For researchers and drug development professionals, this distinction is critical. Leucine and its derivatives may be suited for different therapeutic applications. Leucine's strong anabolic signaling makes it a candidate for conditions characterized by a need to stimulate muscle growth. Conversely, the anti-catabolic nature of alpha-hydroxymethylleucine could be beneficial in scenarios where preventing muscle wasting is the primary goal.

Further research is warranted to elucidate the precise molecular targets and receptor interactions of alpha-hydroxymethylleucine. Direct receptor binding studies are necessary to quantitatively assess its potency and selectivity. A deeper understanding of the structure-activity relationships of leucine analogues will undoubtedly pave the way for the development of novel therapeutics for a range of metabolic and muscle-wasting disorders.

References

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  • Lee, J. H., Park, A., Oh, K. J., Lee, H. J., & Heo, J. S. (2022). Colon-Targeted Trans-Cinnamic Acid Ameliorates Rat Colitis by Activating GPR109A. International Journal of Molecular Sciences, 24(1), 123. [Link]

  • Bonomini, F., Rezzani, R., & Rodella, L. F. (2018). High Levels of SIRT1 Expression as a Protective Mechanism Against Disease-Related Conditions. Aging and disease, 9(5), 939. [Link]

  • Borradaile, N. M., & Pickering, J. G. (2009). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecular pharmacology, 75(1), 34-43. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832. [Link]

  • Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Glynn, E. L., ... & Rasmussen, B. B. (2008). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current opinion in clinical nutrition and metabolic care, 11(3), 222. [Link]

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  • Singh, R. K., Kumar, S., Prasad, D. N., & Bhardwaj, T. R. (2018). Therapeutic role of GPR109A in preventing and treating colon cancer. Pharmacological research, 128, 166-173. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Chen, Y., Zhang, R., & Song, Y. (2022). A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate. International Journal of Molecular Sciences, 23(9), 4563. [Link]

  • Dai, H., Kustigian, L., Carney, D., Case, A., Considine, T., Hubbard, B. P., ... & Sinclair, D. A. (2015). SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator. Journal of Biological Chemistry, 290(47), 28389-28403. [Link]

  • Gąsiorowska, A., & Ogonowski, J. (2022). New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. Molecules, 27(15), 4894. [Link]

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Validation

A Comparative Guide to the Bioavailability of Leucine and its Analogue, β-Hydroxy-β-Methylbutyrate (HMB)

This guide provides a detailed comparison of the bioavailability, pharmacokinetics, and metabolic effects of the essential amino acid L-leucine and its key metabolite, β-hydroxy-β-methylbutyrate (HMB). Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the bioavailability, pharmacokinetics, and metabolic effects of the essential amino acid L-leucine and its key metabolite, β-hydroxy-β-methylbutyrate (HMB). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to explain the causality behind experimental choices and provides actionable protocols for assessment.

Introduction: The Significance of Leucine and HMB in Muscle Metabolism

L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein metabolism. It serves not only as a substrate for protein synthesis but also as a potent signaling molecule that triggers the anabolic machinery of the cell, primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway.[1][2][3][4] This dual role makes it a focal point in clinical nutrition and sports science for promoting muscle growth and repair.

Within the body, leucine undergoes a series of metabolic conversions. A small fraction, estimated to be around 5%, is metabolized into β-hydroxy-β-methylbutyrate (HMB).[5] HMB has garnered significant attention for its own purported anabolic and, most notably, anti-catabolic properties, such as inhibiting muscle protein breakdown.[6][7][8] While mechanistically linked, leucine and HMB exhibit distinct pharmacokinetic profiles upon oral administration. Understanding these differences in bioavailability is critical for designing effective nutritional or therapeutic interventions aimed at preserving or enhancing skeletal muscle mass. This guide will dissect these differences through an examination of their metabolic pathways and a detailed protocol for their comparative assessment.

Metabolic Fates and Divergent Mechanisms of Action

The physiological effects of leucine and HMB are dictated by their distinct metabolic pathways following absorption.

Leucine Metabolism: After intestinal absorption, leucine largely bypasses metabolism in the liver, making it readily available to peripheral tissues, especially skeletal muscle.[1] In the muscle, leucine has two primary fates:

  • Incorporation into Protein: It serves as a building block for new proteins.

  • Catabolism: It undergoes transamination, catalyzed by the branched-chain amino acid transaminase (BCAT) enzyme, to form α-ketoisocaproate (KIC).[1] KIC is then further metabolized, with a small portion being converted to HMB in the cytosol by the enzyme KIC dioxygenase.[7]

HMB's Dual Action: HMB also stimulates muscle protein synthesis (MPS) via the mTOR pathway.[[“]][10][11] However, its most prominent and distinct effect is the potent attenuation of muscle protein breakdown (MPB), which it achieves by downregulating the ubiquitin-proteasome system.[7][11][12] Notably, some studies suggest HMB's activation of mTOR may be independent of the primary leucine-sensing pathway, indicating convergent but distinct mechanisms.[[“]][11]

G cluster_0 Oral Ingestion & Absorption cluster_1 Systemic Circulation cluster_2 Skeletal Muscle Cell Leucine Oral Leucine Plasma_Leu Plasma Leucine Leucine->Plasma_Leu Intestinal Absorption HMB_oral Oral HMB Plasma_HMB Plasma HMB HMB_oral->Plasma_HMB Intestinal Absorption KIC α-KIC Plasma_Leu->KIC Transamination (~95%) mTOR mTOR Pathway Plasma_Leu->mTOR Direct Activation Plasma_HMB->mTOR UPS Ubiquitin-Proteasome System Plasma_HMB->UPS Inhibits HMB HMB KIC->HMB KIC Dioxygenase (~5%) MPS Muscle Protein Synthesis mTOR->MPS Stimulates MPB Muscle Protein Breakdown UPS->MPB Mediates HMB->Plasma_HMB Enters Circulation

Caption: Metabolic pathways of Leucine and HMB.

Comparative Bioavailability and Pharmacokinetics

The efficacy of an orally administered compound is fundamentally dependent on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted. Leucine and HMB show significant differences in this regard.

Upon oral ingestion, free-form leucine is rapidly absorbed. However, achieving a significant rise in plasma HMB through leucine supplementation is inefficient due to the low conversion rate (~5%).[5] In contrast, direct oral administration of HMB leads to a much more substantial and rapid increase in its plasma concentrations.[12]

Studies have compared different forms of HMB, primarily the calcium salt (Ca-HMB) and a free acid form (HMB-FA). Evidence suggests that the HMB-FA form may lead to a faster and higher peak plasma concentration compared to Ca-HMB, though results have been mixed.[11][13] For instance, one study noted that HMB-FA resulted in a peak plasma concentration in about one-third the time of Ca-HMB.[13]

Table 1: Comparative Pharmacokinetic Parameters of Oral Leucine and HMB

ParameterLeucine (3.42 g)HMB-FA (3.42 g)Data Source
Peak Plasma Concentration (Cmax) ~3.5x increase from baseline408 ± 27 µMWilkinson et al., 2013[12]
Time to Peak (Tmax) ~30 minutes~30 minutesWilkinson et al., 2013[12]
Plasma Half-life (T½) Not directly compared~2.5 - 3.5 hoursVukovich et al., 2001; Fuller et al., 2011[7][14]
Resulting Plasma HMB Modest rise (3.2 to 10.3 µM)Significant rise (5.1 to 408 µM)Wilkinson et al., 2013[12]
Effect on MPS +110%+70%Wilkinson et al., 2013[3][12]
Effect on MPB Not directly measured-57%Wilkinson et al., 2013[6][12]

Note: Data are synthesized from studies using young, healthy male subjects. Values can vary based on the subject population, dosage, and analytical methods.

Experimental Design: A Self-Validating Protocol for Comparative Bioavailability Assessment

To objectively assess the bioavailability differences between leucine and HMB, a robust, self-validating experimental design is paramount. Here, we outline a standard crossover design, which is ideal for this type of comparison as each subject serves as their own control, minimizing inter-individual variability.

Objective: To determine and compare the pharmacokinetic profiles of orally administered L-leucine and β-hydroxy-β-methylbutyrate (HMB) in a human cohort.

Experimental Model: Healthy adult human subjects (n=10-12) are chosen to ensure relevance to human physiology and reduce confounding variables from disease states. A balanced mix of genders is recommended.

Study Design: A randomized, double-blind, crossover design.

  • Washout Period: A minimum of 7 days between treatment arms is essential to ensure complete clearance of the test compounds.

  • Standardization: Subjects will consume a standardized meal the evening before each trial and arrive at the laboratory after an overnight fast (10-12 hours) to establish a consistent metabolic baseline.

Treatments:

  • Leucine Arm: 3.0 grams of L-leucine powder dissolved in 250 mL of water.

  • HMB Arm: 3.0 grams of HMB (as Ca-HMB or HMB-FA) dissolved in 250 mL of water.

  • Placebo Arm: 250 mL of water.

Protocol Steps:

  • Baseline Sampling (T= -15 min): An intravenous catheter is placed in a forearm vein. A baseline blood sample is collected.

  • Dosing (T=0 min): Subjects ingest the assigned treatment within 2 minutes.

  • Post-Dosing Blood Sampling: Blood samples are collected at T = 15, 30, 45, 60, 90, 120, 180, and 240 minutes into pre-chilled EDTA-containing tubes.

  • Sample Processing: Immediately after collection, blood samples are centrifuged at 2,000 x g for 10 minutes at 4°C. Plasma is separated, aliquoted, and stored at -80°C until analysis. This immediate processing and freezing are crucial to prevent degradation of the analytes.

Bioanalytical Methodology: LC-MS/MS The choice of analytical method must provide high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like leucine and HMB in complex biological matrices like plasma.[15][16][17]

  • Sample Preparation: A protein precipitation step is performed. An internal standard (e.g., isotopically labeled Leucine-d10 and HMB-d6) is added to a plasma aliquot. Cold acetonitrile is then added to precipitate proteins. This step is critical for removing matrix interference.

  • Centrifugation: Samples are vortexed and centrifuged to pellet the precipitated protein.

  • Analysis: The resulting supernatant is injected into the LC-MS/MS system.

    • Chromatography: A reverse-phase C18 column separates leucine and HMB from other plasma components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides specificity. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

Caption: Experimental workflow for the comparative bioavailability study.

Interpreting the Data: A Head-to-Head Comparison

The results from this experimental design will allow for a direct comparison of bioavailability.

  • Leucine Arm: Expect a rapid increase in plasma leucine concentrations, peaking around 30-60 minutes.[12] The corresponding increase in plasma HMB will be minimal, confirming the low in-vivo conversion rate.[12][18]

  • HMB Arm: This arm will result in a significantly higher Cmax and Area Under the Curve (AUC) for plasma HMB compared to the leucine arm. This demonstrates that direct oral supplementation is far more effective for elevating circulating HMB levels.[12]

Causality and Implications: The data validate that while leucine is a potent stimulator of MPS, it is an inefficient precursor for systemic HMB.[3][[“]] Therefore, if the therapeutic or performance goal is to leverage the anti-catabolic effects of HMB, direct supplementation is the scientifically logical choice. Conversely, if the goal is a rapid, potent stimulation of MPS, leucine is superior.[2][6][12]

Conclusion

Leucine and its metabolite HMB, while intricately linked, are not interchangeable from a pharmacokinetic standpoint.

  • Leucine is characterized by rapid absorption and a potent, direct effect on stimulating muscle protein synthesis.

  • HMB demonstrates superior bioavailability for elevating plasma HMB concentrations, which is strongly associated with its primary mechanism of attenuating muscle protein breakdown.

The choice between these two compounds should be guided by the specific desired physiological outcome. The experimental framework provided here offers a robust methodology for researchers to further investigate and validate these differences in various populations and conditions.

References

  • Vertex AI Search. (n.d.). What are the effects of leucine and HMB co-ingestion on muscle protein synthesis? Retrieved February 23, 2026.
  • Examine.com. (2026, January 27). Research Breakdown on HMB. Retrieved February 23, 2026, from [Link]

  • As-Sallami, H., et al. (2016). A 14C-leucine absorption, distribution, metabolism and excretion (ADME) study in adult Sprague–Dawley rat reveals β-hydroxy-β-methylbutyrate as a metabolite. Amino Acids, 48(5), 1235-1244. Available at: [Link]

  • Casetta, B., et al. (2015). Quantification of β-hydroxymethylbutyrate and leucine by ultrahigh performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 978-979, 108-115. Available at: [Link]

  • Jakubowski, J. S., et al. (2020). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 75, 139-152. Available at: [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Available at: [Link]

  • Richards, J. R., et al. (2014). Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry. Journal of Chromatography B, 947-948, 10-16. Available at: [Link]

  • Pedroso, J. A. B., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 7(5), 3914-3937. Available at: [Link]

  • Dr.Oracle. (2025, October 2).
  • de J. de Souza, C., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. European Journal of Applied Physiology, 124(4), 1261-1271. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Retrieved February 23, 2026, from [Link]

  • Yan, J., et al. (2015). Direct Analysis of Leucine and Its Metabolites β‐Hydroxy-β-methylbutyric Acid, α‐Ketoisocaproic Acid. Journal of Agricultural and Food Chemistry, 63(31), 7061-7067. Available at: [Link]

  • Eley, H. L., et al. (2008). Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. Journal of Cachexia, Sarcopenia and Muscle, 1(2), 129-138. Available at: [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. PubMed. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative stimulation of muscle protein synthesis from resting.... Retrieved February 23, 2026, from [Link]

  • Stout, J. R., et al. (2024). International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB). Journal of the International Society of Sports Nutrition, 21(1), 2327530. Available at: [Link]

  • Fuller, J. C., et al. (2015). Comparison of availability and plasma clearance rates of β-hydroxy-β-methylbutyrate delivery in the free acid and calcium salt forms. British Journal of Nutrition, 114(6), 938-946. Available at: [Link]

  • Advanced Molecular Labs. (2018, November 28). AMAZING ANABOLIC AND FAT-LOSS POWERS OF LEUCINE. Retrieved February 23, 2026, from [Link]

  • Baptista, I. L., et al. (2013). Leucine and HMB Differentially Modulate Proteasome System in Skeletal Muscle under Different Sarcopenic Conditions. PLoS ONE, 8(10), e76848. Available at: [Link]

  • PubMed. (2011, August 15). Impact of nutritional status on the oral bioavailability of leucine administered to rats as part of a standard enteral diet. Retrieved February 23, 2026, from [Link]

  • Frontiers. (2023, November 16). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Retrieved February 23, 2026, from [Link]

  • Heartland Assays. (n.d.). Amino Acids, HMB and Additional Services. Retrieved February 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid

[1][2][3] Executive Summary & Chemical Profile 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (often referred to as -hydroxymethylleucine) is a non-proteinogenic, -disubstituted amino acid. It is primarily used in pept...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (often referred to as


-hydroxymethylleucine) is a non-proteinogenic, 

-disubstituted amino acid. It is primarily used in peptide synthesis to induce specific conformational constraints (helical stability) or to improve proteolytic resistance in drug candidates.

While standard amino acids (e.g., Leucine) are often classified as non-hazardous, synthetic analogs must be treated with elevated caution due to the lack of comprehensive toxicological data (RTECS/ECHA datasets are often incomplete for specific stereoisomers).

Physicochemical Profile for Disposal
PropertyCharacteristicDisposal Implication
Physical State White to off-white crystalline solidDispose as Solid Chemical Waste . Do not dissolve solely for drain disposal.
Solubility Water-soluble; soluble in polar organic solventsIf in solution, segregation depends on the solvent carrier (Aqueous vs. Organic).
Reactivity Amphoteric (Zwitterion); Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and permanganates to prevent exothermic degradation.
Acidity/Basicity pKa

2.3 (COOH), 9.7 (

)
Aqueous solutions may require pH check; generally safe for commingled organic waste streams.

Pre-Disposal Assessment (The "Cradle-to-Grave" Logic)

Before disposing of this substance, you must characterize the waste stream. This adheres to the EPA RCRA "Generator Knowledge" standard (40 CFR 262.11).

Decision Logic: Is it a P-Listed or U-Listed Waste?
  • Status: This specific compound is NOT typically P-listed (acutely toxic) or U-listed (toxic) under US EPA regulations.

  • Default Classification: It falls under "Non-Regulated Chemical Waste" unless mixed with hazardous solvents.

  • Best Practice: Treat as "Hazardous Waste - Irritant" to ensure incineration rather than landfilling, preventing environmental bio-accumulation.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or excess dry reagent.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage during transport.

  • Labeling:

    • Primary Name: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

    • Constituents: 100%.

  • Transfer:

    • Wear Nitrile gloves and N95 dust mask/respirator.

    • Transfer solid using a chemically inert spatula.

    • Wipe Test: Wipe the exterior of the jar with a damp paper towel; dispose of the towel in the same container to capture dust residue.

  • Sealing: Screw the lid tight and apply parafilm if long-term storage is expected before pickup.

Protocol B: Disposal of Reaction Mixtures (HPLC Waste/Mother Liquors)

Use this for synthesis byproducts or analytical waste.

  • Identify the Solvent Matrix:

    • Scenario 1: Aqueous/Buffer (>90% Water). Check pH. If 5 < pH < 9, and no heavy metals are present, some jurisdictions allow drain disposal only if explicitly permitted. Recommendation: Collect as "Aqueous Chemical Waste."

    • Scenario 2: Organic Solvents (Acetonitrile, Methanol, DCM).

  • Segregation (The Critical Step):

    • Halogenated Waste: If the mixture contains Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If the mixture contains only Methanol, Acetonitrile, or Acetone.

  • Precipitation Check:

    • 
      -disubstituted amino acids can precipitate out of organic solvents when cooled. Ensure the waste container is not filled >90% to allow for expansion/agitation.
      

Waste Stream Decision Tree

The following logic flow ensures compliance with standard laboratory safety protocols.

WasteDisposal Start Waste Generation: 2-Amino-2-(hydroxymethyl)- 4-methylpentanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Dissolved Bin_Solid Solid Waste Bin (Label: Irritant/Organic Solid) Solid->Bin_Solid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent Bin_Halo Halogenated Waste Carboy (Red Can) Halogenated->Bin_Halo Yes Bin_NonHalo Non-Halogenated Waste (Clear/White Carboy) Halogenated->Bin_NonHalo No (MeOH, ACN, Etc)

Figure 1: Decision matrix for segregating amino acid derivative waste streams.

Emergency Contingencies

Accidental Spillage (Solid)[1]
  • Isolate: Mark the area.[1]

  • PPE: Don safety goggles, nitrile gloves, and a lab coat.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation (do not dry sweep).

  • Cleanup: Scoop the damp material into a waste container. Wash the surface with soap and water.[2][3]

  • Disposal: The cleanup materials (towels/gloves) must be disposed of as Hazardous Chemical Waste , not regular trash.

Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. The hydroxymethyl group increases polarity, potentially affecting mucous membrane absorption.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] This compound is likely an irritant (H315).

  • Eye Contact: Flush for 15 minutes.

References & Regulatory Grounding[1][6][7]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. (Provides the framework for segregation logic).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Generator Knowledge" and listed wastes).

  • National Institutes of Health (NIH). Waste Disposal Guidelines for Amino Acids and Buffers. (General guidance for non-toxic organic solids).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
Reactant of Route 2
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
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